molecular formula C3H2N4O4 B1585103 3,5-dinitro-1H-pyrazole CAS No. 38858-89-8

3,5-dinitro-1H-pyrazole

Cat. No.: B1585103
CAS No.: 38858-89-8
M. Wt: 158.07 g/mol
InChI Key: UKZXCZWGGXVKNN-UHFFFAOYSA-N
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Description

3,5-Dinitro-1H-pyrazole is a high-value heterocyclic intermediate in the field of energetic materials research. Its densely nitrated, nitrogen-rich pyrazole core contributes to a high heat of formation and makes it a versatile precursor for developing advanced explosives and propellants . Researchers utilize this compound to synthesize a wide range of derivatives, including more complex pyrazole-based explosives and energetic salts through reactions with bases . These salts are of significant interest as they can offer improved safety characteristics, such as reduced mechanical sensitivity, while maintaining high detonation performance . Furthermore, its derivatives are investigated as potential high-energy additives for solid propellants and as flame suppressants to inhibit post-combustion in solid rocket motors, simultaneously increasing energy density compared to traditional inert potassium salts . The compound's structure is amenable to further functionalization with energetic groups like dinitroethyl, trinitromethyl, or oxadiazolyl, enabling the design of novel compounds with tailored detonation properties and thermal stability . 3,5-Dinitro-1H-pyrazole is provided for research applications only and is not intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dinitro-1H-pyrazole
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InChI

InChI=1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZXCZWGGXVKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192109
Record name 3,5-Dinitropyrazole
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Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38858-89-8
Record name 3,5-Dinitropyrazole
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Record name 3,5-Dinitropyrazole
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Record name 3,5-dinitro-1H-pyrazole
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Foundational & Exploratory

The Amphoteric Scaffold: A Technical Deep Dive into 3,5-Dinitro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dinitro-1H-pyrazole (3,5-DNP) represents a critical structural motif in the field of high-energy density materials (HEDMs) and pharmaceutical intermediate chemistry. Unlike its isomer 3,4-dinitro-1H-pyrazole, the 3,5-isomer possesses


 symmetry (in its deprotonated form) and exhibits superior thermal stability. Its utility is defined by two primary characteristics: high NH-acidity , which facilitates the formation of energetic salts, and regioselective reactivity , serving as the precursor for the insensitive high explosive LLM-116 (4-amino-3,5-dinitro-1H-pyrazole). This guide details the physicochemical profile, rearrangement-based synthesis, and functionalization protocols of 3,5-DNP.

Part 1: Molecular Architecture & Physicochemical Profile

The stability of 3,5-DNP stems from the alternating nitrogen-carbon arrangement which permits extensive hydrogen bonding in the crystal lattice. The presence of two nitro groups at the 3 and 5 positions significantly withdraws electron density from the ring, rendering the pyrrolic proton highly acidic (


 estimated ~2.5–3.5), comparable to weak carboxylic acids.
Table 1: Physicochemical Properties of 3,5-Dinitro-1H-Pyrazole[1]
PropertyValue / CharacteristicContext
CAS Number 38858-89-8Unique Identifier
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

High Nitrogen/Oxygen content
Molecular Weight 158.07 g/mol Low molecular weight scaffold
Density ~1.7 – 1.85 g/cm³Varies by crystal packing/solvate; high density is crucial for detonation velocity.[1]
Melting Point > 170°C (Decomp.)[2]High thermal stability compared to 3,4-isomer (mp ~88°C).
Acidity (

)
~3.0 (approx)Forms stable salts with bases (Ammonia, Hydrazine).
Detonation Velocity ~8300 m/s (Calc.)Comparable to RDX when functionalized.
Solubility DMSO, Acetone, AcetonitrilePoor solubility in non-polar solvents; soluble in base.

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 3,5-DNP is not achieved via direct nitration of pyrazole, which typically yields the kinetically favored 1,4- or 3,4- isomers. Instead, it requires a thermodynamic control strategy involving N-nitration followed by thermal rearrangement .

The "Habraken-Dalinger" Rearrangement Strategy

The most authoritative route utilizes the specific migration of the nitro group from the ring nitrogen (N1) to the carbon (C3/C5) under thermal stress.

  • N-Nitration: Pyrazole is treated with acetyl nitrate (or mixed acid) to form 1-nitropyrazole.

  • Thermal Rearrangement: Heating 1-nitropyrazole (often in high-boiling solvents like benzonitrile or anisole) induces a [1,5]-sigmatropic shift, moving the nitro group to the C3 position.

  • Second Nitration: The resulting 3-nitropyrazole is nitrated again. The directing effect of the existing nitro group and the ring nitrogen directs the second nitro group to position 5, yielding 3,5-DNP.

Diagram 1: Synthesis via Thermal Rearrangement

The following diagram illustrates the stepwise migration and substitution pathway.

SynthesisPath cluster_mech Mechanism: Nitro Migration Pyrazole Pyrazole (Starting Material) N_Nitro 1-Nitropyrazole (Kinetic Intermediate) Pyrazole->N_Nitro Acetyl Nitrate < 0°C C_Nitro 3-Nitropyrazole (Thermodynamic Product) N_Nitro->C_Nitro Thermal Rearrangement [1,5]-Sigmatropic Shift > 150°C DNP 3,5-Dinitro-1H-pyrazole (Target Scaffold) C_Nitro->DNP Mixed Acid Nitration (HNO3/H2SO4)

Caption: The synthesis relies on a thermal [1,5]-sigmatropic shift to move the nitro group from N1 to C3.

Part 3: Reactivity & Functionalization

3,5-DNP serves as an "amphoteric" platform. The acidic proton allows for salt formation (enhancing density), while the carbon at position 4 is susceptible to nucleophilic attack via Vicarious Nucleophilic Substitution (VNS), despite the electron-deficient ring.

Vicarious Nucleophilic Substitution (VNS)

The most valuable transformation of 3,5-DNP is the introduction of an amine group at the C4 position to produce 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) .

  • Reagents: 1,1,1-trimethylhydrazinium iodide (TMHI) + Potassium tert-butoxide (KOtBu).[3]

  • Mechanism: The base generates a carbanion from TMHI, which attacks the C4 position. Elimination of trimethylamine restores aromaticity.

  • Result: LLM-116 is an insensitive high explosive (IHE) with performance approaching HMX but safety profiles resembling TATB.

N-Functionalization (Melt-Castables)

Alkylation of the N1 position lowers the melting point, creating "melt-castable" explosives (liquids or low-melting solids that can be poured into munitions).

  • Reagents: Alkyl halides (Methyl iodide, Allyl bromide) + Base.

  • Product: N-methyl-3,5-dinitropyrazole (MP ~60°C).

Diagram 2: Functionalization Workflow

Reactivity DNP 3,5-Dinitro-1H-pyrazole (Core Scaffold) Salt Energetic Salts (Ammonium/Hydrazinium) DNP->Salt Neutralization LLM116 LLM-116 (4-Amino-3,5-DNP) Insensitive High Explosive DNP->LLM116 VNS Amination (DMSO, KOtBu) MeltCast N-Alkyl-3,5-DNP (Melt-Castable) DNP->MeltCast N-Alkylation Base Base (KOtBu/NaOH) Base->Salt VNS_Reagent TMHI (Aminating Agent) VNS_Reagent->LLM116 Alkyl_Reagent Alkyl Halide (R-X) Alkyl_Reagent->MeltCast

Caption: Functionalization pathways converting 3,5-DNP into salts, insensitive explosives (LLM-116), or melt-castables.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3,5-Dinitro-1H-pyrazole (Literature Adaptation)

Note: This procedure involves handling energetic materials.[4] Blast shielding and PPE are mandatory.

  • Preparation of 1-Nitropyrazole:

    • Cool acetic anhydride (30 mL) to 0°C. Slowly add fuming nitric acid (15 mL), maintaining temp <10°C.

    • Add pyrazole (5.0 g) portion-wise. Stir for 2 hours at 0°C.

    • Pour onto ice. Filter the white precipitate (1-nitropyrazole).

  • Rearrangement to 3-Nitropyrazole:

    • Dissolve 1-nitropyrazole in benzonitrile (high boiling solvent).

    • Reflux at ~190°C for 4–6 hours. Monitor via TLC or NMR (shift of CH signal).

    • Cool and evaporate solvent or precipitate the product.

  • Nitration to 3,5-DNP:

    • Dissolve 3-nitropyrazole in concentrated sulfuric acid.

    • Add mixed acid (HNO3/H2SO4) dropwise at room temperature.

    • Heat to 60–70°C for 3 hours.

    • Quench on ice. The precipitate is 3,5-dinitro-1H-pyrazole.[5][3][4]

    • Validation: 1H NMR (DMSO-d6) should show a singlet at ~8.0–8.2 ppm (C4-H).

Protocol B: Synthesis of LLM-116 (VNS Amination)

Target: 4-amino-3,5-dinitro-1H-pyrazole[3][4]

  • Dissolution: Dissolve 3,5-DNP (1.0 eq) and 1,1,1-trimethylhydrazinium iodide (TMHI, 1.1 eq) in dry DMSO.

  • Base Addition: Add Potassium tert-butoxide (KOtBu, 2.5 eq) in a single portion. The solution will turn deep red (formation of the anionic intermediate).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Pour the mixture into dilute HCl/ice water.

  • Isolation: The product, LLM-116, precipitates as a yellow solid. Filter and recrystallize from water or butyl acetate.

  • Properties: Density ~1.90 g/cm³, Decomp >178°C.[5][6]

References

  • Janssen, J. W. A. M., et al. (1973). Pyrazoles.[5][1][6][7][8][9][10][11] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.[12] Link

  • Chavez, D. E., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Link

  • Schmidt, R. D., et al. (2001). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116).[5] Lawrence Livermore National Laboratory Report. Link

  • Klapötke, T. M., et al. (2009). Synthesis and Characterization of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP). Chemistry - A European Journal. Link

  • Dalinger, I. L., et al. (1996). Synthesis of 4-amino-3,5-dinitropyrazole.[5][3][4][13] Russian Chemical Bulletin.[8] Link

Sources

3,5-dinitro-1H-pyrazole CAS number 38858-89-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-dinitro-1H-pyrazole (CAS: 38858-89-8)

Abstract

This technical guide provides a comprehensive overview of 3,5-dinitro-1H-pyrazole (DNPy), a pivotal heterocyclic compound identified by CAS number 38858-89-8. DNPy serves as a critical high-nitrogen precursor in the synthesis of advanced energetic materials and other functional molecules. This document, intended for researchers, chemists, and drug development professionals, details the compound's molecular structure, physicochemical properties, validated synthesis and purification protocols, and spectroscopic characterization. Furthermore, it explores the chemical reactivity of DNPy, with a particular focus on its role as a foundational building block for insensitive high explosives like 4-amino-3,5-dinitro-1H-pyrazole (ADNP). Safety protocols, handling procedures, and thermal stability considerations are also discussed to ensure safe and effective laboratory application.

Introduction

The pyrazole nucleus is a versatile scaffold in organic and medicinal chemistry, frequently utilized as a starting point for more complex heterocyclic systems.[1] Within this class of compounds, nitrated pyrazoles have garnered significant attention for their high nitrogen content, thermal stability, and energetic properties.[2] 3,5-dinitro-1H-pyrazole (DNPy) is a cornerstone intermediate in this field. Its structure, featuring an acidic proton and two electron-withdrawing nitro groups, makes it an ideal substrate for further functionalization. The primary application of DNPy is in the synthesis of next-generation energetic materials where safety and performance are paramount. It is the direct precursor to 4-amino-3,5-dinitro-1H-pyrazole (ADNP, also known as LLM-116), an insensitive high explosive with performance characteristics that are competitive with traditional materials.[3] Understanding the synthesis, properties, and reactivity of DNPy is therefore essential for the development of advanced materials in both military and civilian sectors.[3]

Molecular Structure and Physicochemical Properties

3,5-dinitro-1H-pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms, with nitro groups substituted at the C3 and C5 positions. The presence of these electron-withdrawing groups significantly influences the molecule's chemical properties, particularly the acidity of the N-H proton.

Caption: Molecular Structure of 3,5-dinitro-1H-pyrazole.

The key physicochemical properties of DNPy are summarized in the table below.

PropertyValueSource
CAS Number 38858-89-8[4]
Molecular Formula C₃H₂N₄O₄[4]
Molecular Weight 158.07 g/mol [4]
Appearance Solid (form may vary)N/A
Density 1.867 g/cm³ at 25 °C[5]
Boiling Point 416.6 °C at 760 mmHg[5]
Storage Temperature 2-8°C[5]

Synthesis and Purification

The synthesis of 3,5-dinitro-1H-pyrazole is typically achieved through the nitration of a pyrazole precursor. One established method involves the nitration and subsequent rearrangement of 3-nitropyrazole.[6] This process requires carefully controlled conditions to achieve a high yield and purity.

Caption: General workflow for the synthesis of 3,5-dinitro-1H-pyrazole.

Experimental Protocol: Synthesis from 3-Nitropyrazole

This protocol is based on the principle of nitration and rearrangement to achieve the dinitro-substituted product.[6]

Materials:

  • 3-Nitropyrazole

  • Fuming Nitric Acid (98%+)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Heating mantle with temperature control

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a stoichiometric excess of fuming nitric acid to concentrated sulfuric acid with continuous stirring. The slow addition and cooling are critical to manage the exothermic reaction and prevent runaway temperatures.

  • Addition of Substrate: Once the nitrating mixture has cooled, slowly add 3-nitropyrazole in small portions. The rate of addition should be controlled to maintain the reaction temperature below 10°C. This prevents premature or uncontrolled side reactions.

  • Reaction Heating: After the addition is complete, remove the ice bath and slowly heat the mixture to the optimized reaction temperature of 147°C.[6] The reaction is maintained at this temperature for an extended period (e.g., up to 77 hours) to ensure complete conversion and rearrangement to the 3,5-dinitro isomer.[6]

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. This quenches the reaction and precipitates the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual acid.

Purification

The crude 3,5-dinitro-1H-pyrazole can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized DNPy is achieved through standard analytical techniques.

TechniqueExpected Observations
¹H NMR A single peak corresponding to the proton at the C4 position, and a broad signal for the N-H proton. The exact chemical shifts are dependent on the solvent used.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring are expected. For a similar compound, 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole, the dinitropyrazole carbons C3/C5 were observed around δ = 147.0-148.6 ppm.[2]
IR Spectroscopy Strong absorption bands characteristic of N-O stretching in the nitro groups (typically ~1550 cm⁻¹ and ~1350 cm⁻¹), C-N stretching, and N-H stretching.
Elemental Analysis The measured percentages of Carbon, Hydrogen, and Nitrogen should closely match the calculated theoretical values for C₃H₂N₄O₄.

Chemical Reactivity and Applications

The chemistry of 3,5-dinitro-1H-pyrazole is dominated by the acidic nature of its N-H proton and the electron-deficient pyrazole ring, making it a versatile building block.

Acidity and Salt Formation

The N-H proton is significantly acidic due to the inductive and resonance effects of the two nitro groups. This allows for easy deprotonation with a base to form various energetic salts. Lithium salts of 3,5-dinitro-1H-pyrazole, for example, have been investigated as potential components in pyrotechnic compositions.[3]

Key Application: Precursor to 4-Amino-3,5-dinitro-1H-pyrazole (ADNP)

The most significant application of DNPy is its role as the starting material for 4-amino-3,5-dinitro-1H-pyrazole (ADNP), an insensitive high explosive.[3] The synthesis is achieved through a direct amination reaction, a type of Vicarious Nucleophilic Substitution (VNS).[3]

G cluster_legend Reaction Key DNPy 3,5-Dinitro-1H-pyrazole ADNP 4-Amino-3,5-dinitro-1H-pyrazole (ADNP) DNPy->ADNP Vicarious Nucleophilic Substitution (VNS) Reagent 1,1,1-Trimethylhydrazinium Iodide + Base (e.g., in DMSO) Reagent->ADNP key1 Reactant/Product key2 Reagents key1_box key2_box

Caption: Synthesis of ADNP from 3,5-dinitro-1H-pyrazole via VNS reaction.

Protocol: Synthesis of ADNP The VNS reaction provides a direct route to introduce an amino group at the C4 position.

  • Dissolve 3,5-dinitro-1H-pyrazole in a suitable solvent like DMSO.

  • Add a base to deprotonate the pyrazole.

  • Introduce the aminating agent, such as 1,1,1-trimethylhydrazinium iodide.[3]

  • The reaction proceeds to yield 4-amino-3,5-dinitro-1H-pyrazole, which can then be isolated and purified, often through recrystallization from solvents like water or butyl acetate to remove the initial DMSO solvate.[3]

Thermal Stability and Safety

Hazard Identification and Handling

Based on data for the isomeric 3,4-dinitro-1H-pyrazole, the following GHS hazard classifications are relevant[8][9]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]

  • Skin Irritation: Causes skin irritation.[8][9]

  • Eye Irritation: Causes serious eye irritation.[8][9]

  • Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[5][9]

Conclusion

3,5-dinitro-1H-pyrazole is a fundamentally important molecule in the field of energetic materials. Its synthesis, while requiring careful control of reaction conditions, is well-established. The compound's true value lies in its utility as a versatile and reactive intermediate, most notably in the production of the insensitive high explosive ADNP. The physicochemical and spectroscopic data presented in this guide provide a baseline for its characterization, while the outlined safety protocols are essential for its responsible handling. For researchers and scientists, a thorough understanding of DNPy is a gateway to the rational design and synthesis of the next generation of advanced functional and energetic materials.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3,5-Dinitro-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 5-dinitropyrazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dinitro-1H-pyrazole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a Booster Explosive. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

  • Wiley Online Library. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dinitro-1H-pyrazole (CAS 38858-89-8). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3,5-Dinitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3,5-Dinitropyrazole (3,5-DNP) is a highly energetic nitro-substituted heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of energetic materials and synthetic chemistry. Its rigid pyrazole backbone, combined with the presence of two electron-withdrawing nitro groups, imparts a unique combination of high density, thermal stability, and energetic performance. This technical guide provides a comprehensive overview of the physical properties of 3,5-dinitropyrazole, offering insights into its synthesis, structural characteristics, thermal behavior, and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this energetic molecule.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 3,5-dinitropyrazole are summarized in the table below. These properties are crucial for understanding its behavior and for designing experimental protocols.

PropertyValueSource(s)
Chemical Formula C₃H₂N₄O₄[1]
Molecular Weight 158.07 g/mol [1]
Appearance White to pale yellow solid[2]
Melting Point (°C) 173[1]
Decomposition Temperature (°C) 264.8 - 296[1][3]
Density (g/cm³) 1.84 (calculated)[1]
Heat of Formation (kJ/mol) Information not readily available
CAS Number 3433-68-1

Synthesis of 3,5-Dinitropyrazole

The synthesis of 3,5-dinitropyrazole typically involves a multi-step process starting from pyrazole. A common synthetic route proceeds through the formation of 3-nitropyrazole, followed by a subsequent nitration and thermal rearrangement.[4][5]

Experimental Protocol: A Representative Synthesis

Caution: This synthesis involves the use of strong acids and nitrating agents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-Nitropyrazole

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine pyrazole with a mixture of 90% nitric acid and acetic anhydride.[4]

  • Maintain the temperature below 10°C while stirring the mixture.

  • After the addition is complete, continue stirring for a specified duration to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the N-nitropyrazole product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Thermal Rearrangement to 3-Nitropyrazole

  • Dissolve the N-nitropyrazole obtained in the previous step in a high-boiling solvent such as 1,2-dichlorobenzene.[4]

  • Heat the solution to reflux to induce thermal rearrangement.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain 3-nitropyrazole.

Step 3: Nitration to 3,5-Dinitropyrazole

  • To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice-salt bath, slowly add the 3-nitropyrazole.

  • Carefully control the temperature during the addition.

  • After the addition, allow the reaction mixture to stir at a specific temperature for a designated period to ensure complete dinitration.

  • Pour the reaction mixture onto crushed ice to precipitate the 3,5-dinitropyrazole.

  • Collect the product by filtration, wash thoroughly with water to remove residual acid, and dry. Recrystallization from a suitable solvent may be necessary for purification.[2]

Synthesis_of_3_5_Dinitropyrazole Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole Pyrazole->N_Nitropyrazole HNO₃ / Ac₂O Three_Nitropyrazole 3-Nitropyrazole N_Nitropyrazole->Three_Nitropyrazole Thermal Rearrangement (e.g., in 1,2-dichlorobenzene) DNP 3,5-Dinitropyrazole Three_Nitropyrazole->DNP Conc. H₂SO₄ / Fuming HNO₃

Caption: Synthetic pathway for 3,5-dinitropyrazole.

Crystal Structure and Morphology

Thermal Analysis: Stability and Decomposition

The thermal behavior of 3,5-dinitropyrazole is a critical parameter for its application as an energetic material. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to evaluate its thermal stability.

Experimental Protocol: Thermal Analysis

Differential Scanning Calorimetry (DSC)

  • Accurately weigh a small sample (typically 1-5 mg) of 3,5-dinitropyrazole into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature to determine the melting point and decomposition exotherm.[5]

Thermogravimetric Analysis (TGA)

  • Accurately weigh a slightly larger sample (typically 5-10 mg) of 3,5-dinitropyrazole into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

  • Record the mass loss as a function of temperature to determine the onset of decomposition and the residual mass.[5]

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Sample Preparation (1-5 mg in Al pan) DSC_Analysis Heating at constant rate (e.g., 10 °C/min) DSC_Sample->DSC_Analysis DSC_Data Heat Flow vs. Temperature DSC_Analysis->DSC_Data DSC_Result Melting Point & Decomposition Exotherm DSC_Data->DSC_Result TGA_Sample Sample Preparation (5-10 mg in TGA pan) TGA_Analysis Heating at constant rate (e.g., 10 °C/min) TGA_Sample->TGA_Analysis TGA_Data Mass Loss vs. Temperature TGA_Analysis->TGA_Data TGA_Result Decomposition Onset & Residual Mass TGA_Data->TGA_Result

Caption: Workflow for thermal analysis of 3,5-dinitropyrazole.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 3,5-dinitropyrazole.

  • Infrared (IR) Spectroscopy: The IR spectrum of 3,5-dinitropyrazole and its derivatives is characterized by strong absorption bands corresponding to the N-O stretching of the nitro groups, typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹.[5] Other characteristic peaks include C-H and N-H stretching and ring vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts of the protons and carbons in the pyrazole ring are influenced by the electron-withdrawing nitro groups. For derivatives of 3,5-dinitropyrazole, the NMR spectra provide detailed information about the position and nature of substituents.[1][5]

Solubility Profile

Safety and Handling

As a nitroaromatic compound and an energetic material, 3,5-dinitropyrazole must be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a flame-retardant lab coat.

  • Ventilation: All work with 3,5-dinitropyrazole should be conducted in a well-ventilated chemical fume hood.

  • Static Discharge: Ground all equipment to prevent electrostatic discharge, which could initiate detonation.

  • Impact and Friction: Avoid impact and friction, as these can also lead to detonation.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from incompatible materials.

Conclusion

3,5-Dinitropyrazole stands out as a significant energetic compound with a unique set of physical and chemical properties. Its high density, thermal stability, and energetic potential make it a subject of ongoing research for various applications. This technical guide has provided a detailed overview of its synthesis, structural features, thermal behavior, and essential safety protocols. Further research to fully elucidate its solubility profile and obtain detailed single-crystal X-ray diffraction data will be invaluable for its future development and application.

References

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. (2018, July 2). Office of Scientific and Technical Information. Retrieved February 12, 2026, from [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023, May 16). ACS Omega. Retrieved February 12, 2026, from [Link]

  • Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. (2023, September 26). AIP Publishing. Retrieved February 12, 2026, from [Link]

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. (2025, February 18). Journal of Chemical & Engineering Data. Retrieved February 12, 2026, from [Link]

  • Synthesis of 3 - 5-Dimethylpyrazole. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023, May 16). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • (PDF) Crystal structure of 3,4-dinitropyrazole, C3H2N4O4. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023, May 16). ACS Omega. Retrieved February 12, 2026, from [Link]

  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. (2017, February). The Journal of Chemical Thermodynamics. Retrieved February 12, 2026, from [Link]

  • SOLUBILITY REPORT OF 3-NITROPYRAZOLE (3-NP). (n.d.). Defense Technical Information Center. Retrieved February 12, 2026, from [Link]

  • The crystal structure of 3,5-diisopropyl-4-nitropyrazole from X-ray powder diffraction data. (2025, August 8). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. (2023, September 26). AIP Publishing. Retrieved February 12, 2026, from [Link]

  • FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES. (n.d.). Connect Journals. Retrieved February 12, 2026, from [Link]

  • 4-Chloro-3,5-Dinitropyrazole: A Precursor for Promising Insensitive Energetic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Synthesis and crystal structure of 4-amino-3,5-dinitropyrazole sodium salt. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Technical Guide: Solubility and Purification of 3,5-Dinitro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and purification strategies for 3,5-dinitro-1H-pyrazole (3,5-DNP).

Executive Summary

3,5-Dinitro-1H-pyrazole (3,5-DNP) is a critical heterocyclic precursor in the synthesis of insensitive high explosives (IHEs), such as LLM-116 (4-amino-3,5-dinitro-1H-pyrazole).[1] Its utility in energetic materials science is defined by its high nitrogen content and thermal stability. However, its handling requires a precise understanding of its solubility landscape, which is dominated by its high acidity (pKa ~3.4–5.1) and capacity for hydrogen bonding.[2] This guide details the solvent interactions, thermodynamic behaviors, and self-validating purification protocols required for high-purity isolation.

Physicochemical Basis of Solubility

The solubility behavior of 3,5-DNP is governed by two primary molecular features: the acidity of the pyrazole N-H proton and the electron-withdrawing nature of the nitro groups.

  • Acidity & Salt Formation: The two nitro groups at positions 3 and 5 significantly increase the acidity of the amine proton on the pyrazole ring. With a pKa estimated between 3.4 and 5.1 , 3,5-DNP is significantly more acidic than unsubstituted pyrazole. This property allows it to function as a Brønsted acid, exhibiting high solubility in basic aqueous media through the formation of pyrazolate anions.

  • Polarity & Hydrogen Bonding: The molecule is highly polar. In its neutral form, it acts as both a hydrogen bond donor (N-H) and acceptor (NO₂). This dual nature facilitates solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Alcohols), while rendering it sparingly soluble in non-polar hydrocarbons.

Molecular Structure & Tautomerism

3,5-DNP exhibits annular tautomerism. In solution, the proton can migrate between N1 and N2. However, due to the symmetry of the 3,5-substitution pattern, the tautomers are identical (degenerate tautomerism), simplifying the solubility profile compared to asymmetric isomers like 3,4-dinitropyrazole.

Solubility Data & Solvent Compatibility

The following table summarizes the qualitative and quantitative solubility characteristics of 3,5-DNP across various solvent classes. Data is synthesized from recrystallization protocols and thermodynamic studies of homologous nitropyrazoles.

Table 1: Solubility Profile of 3,5-Dinitro-1H-Pyrazole
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO High Forms stable solvates (e.g., 1:1 crystal solvates). Excellent for initial dissolution but difficult to remove completely.
DMF High Suitable for reactions; high boiling point requires vacuum distillation for removal.
Acetone High Good solvent for transfer; high volatility allows easy removal.
Acetonitrile Moderate-High Often used as a reaction medium for N-functionalization.
Polar Protic Methanol/Ethanol Moderate Solubility increases significantly with temperature. Common for recrystallization when mixed with water.
Water (Neutral/Acidic) Low Poor solubility for the neutral species. Used as an anti-solvent to precipitate the neutral form from organic solutions.
Basic Aqueous NaOH / NH₄OH (aq) Very High Dissolves readily by forming the soluble 3,5-dinitropyrazolate anion. Key to purification.
Esters Ethyl Acetate Moderate Excellent for liquid-liquid extraction from acidified aqueous layers.
Non-Polar Hexane / Toluene Low / Insoluble Used as anti-solvents to induce precipitation or wash away non-polar impurities.
Aromatic Benzene Moderate (Hot) Historically used for recrystallization, though safety concerns (toxicity) favor other solvents.

Thermodynamic Insight: The dissolution of nitropyrazoles in polar solvents is typically endothermic, meaning solubility exhibits a positive correlation with temperature. The Apelblat equation has been successfully applied to model the solubility curves of homologous compounds (e.g., 3(5)-nitropyrazole), confirming that heating significantly enhances saturation limits in alcohols and esters.

Experimental Protocol: Acid-Base Purification Workflow

The most robust method for purifying 3,5-DNP exploits its acidity. This "Acid-Base Swing" protocol is self-validating: impurities that do not possess similar acidic properties (e.g., non-acidic precursors or decomposition byproducts) will not track with the product through the phase changes.

Diagram: Acid-Base Purification Logic

PurificationWorkflow Raw Raw Crude 3,5-DNP (Solid Mixture) BaseStep Dissolution in 10% NaOH or NH4OH (pH > 9) Raw->BaseStep Deprotonation Filter Filtration BaseStep->Filter Filtrate Filtrate: Contains 3,5-DNP Anion (Soluble) Filter->Filtrate Residue Residue: Non-acidic Impurities (Discard) Filter->Residue AcidStep Acidification with HCl to pH 1 Filtrate->AcidStep Reprotonation Precip Precipitation of Neutral 3,5-DNP AcidStep->Precip Extract Optional: Extraction into Ethyl Acetate Precip->Extract If oiling occurs Final Pure 3,5-Dinitro-1H-Pyrazole (Crystals) Precip->Final Filtration & Drying Extract->Final Evaporation

Caption: Logical flow of the acid-base purification strategy. The process selectively isolates the target compound based on its pKa, rejecting non-acidic contaminants.

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Suspend the crude 3,5-DNP solid in water.

    • Slowly add 20% aqueous NaOH or concentrated NH₄OH with stirring until the pH reaches ~9–10.

    • Observation: The solid should dissolve completely to form a yellow/orange solution (the dinitropyrazolate salt).

  • Filtration (Impurity Removal):

    • Filter the basic solution through a fine glass frit or Celite pad.

    • Validation: Insoluble solids trapped here are non-acidic impurities (e.g., unreacted neutral precursors or decomposition tars).

  • Precipitation (Regeneration):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add concentrated HCl dropwise while monitoring pH.

    • Endpoint: Continue until pH < 1. The neutral 3,5-DNP will precipitate as a colorless or pale yellow solid.

  • Isolation:

    • Filter the precipitate and wash with cold water to remove inorganic salts (NaCl/NH₄Cl).

    • Alternative Extraction: If the product precipitates as an oil or is too fine, extract the acidic aqueous mixture with Ethyl Acetate (3x) . Dry the organic layer over MgSO₄ and evaporate.[3]

Recrystallization Strategies

For ultra-high purity required in pharmaceutical or energetic applications, recrystallization is performed after the acid-base workup.

  • Water: Recrystallization from boiling water is effective for the ammonium salt of 3,5-DNP, which forms large crystals. The neutral compound can be recrystallized from water but requires large volumes due to low solubility.

  • Benzene (Caution): Historically cited as a superior solvent for obtaining well-defined crystals of neutral 3,5-DNP. Note: Due to toxicity, Toluene is a modern substitute, though solubility may be lower.

  • Ethanol/Water: A standard mixed-solvent system. Dissolve 3,5-DNP in hot ethanol, then add hot water until turbidity appears. Cool slowly to induce crystallization.

Safety & Handling

As a polynitro heterocyclic compound, 3,5-DNP is an energetic material precursor .

  • Impact Sensitivity: While less sensitive than its final explosive derivatives (like LLM-116), it should be treated with care.

  • Thermal Stability: Decomposition onset is typically reported >280°C, but thermal history can lower this. Avoid heating dry solids above 150°C.

  • PPE: Standard lab attire plus face shield. Work behind a blast shield when handling quantities >1g.

References

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

  • Lithium Nitropyrazolates as Potential Red Pyrotechnic Colorants. European Journal of Inorganic Chemistry. [Link]

  • Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116). Lawrence Livermore National Laboratory / SciSpace. [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Chemistry - A European Journal (via NCBI). [Link]

Sources

Thermal Stability & Decomposition Kinetics of 3,5-Dinitro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dinitro-1H-pyrazole (3,5-DNP) represents a critical class of nitrogen-rich heterocyclic compounds used as insensitive high-energy density materials (HEDMs) and pharmaceutical intermediates. Unlike its isomer 3,4-dinitropyrazole, 3,5-DNP exhibits superior thermal stability, with decomposition temperatures exceeding those of conventional nitramines like RDX.

This guide provides a rigorous technical analysis of the thermal behavior of 3,5-DNP. It details the physicochemical profile, experimental protocols for thermal characterization, and the specific mechanistic pathways governing its decomposition. Special emphasis is placed on overcoming the compound's volatility during analysis to ensure data integrity.

Physicochemical Profile

The thermal stability of 3,5-DNP is intrinsic to its symmetric molecular structure, which allows for extensive intermolecular hydrogen bonding. This structural rigidity translates to high density and elevated decomposition thresholds.

Table 1: Key Physicochemical Properties of 3,5-Dinitro-1H-Pyrazole[2][3]
PropertyValueNotes
CAS Number 2921-28-0
Molecular Formula C₃H₂N₄O₄
Melting Point (Tm) 173 °CSharp endothermic peak [1].[1]
Decomposition Temp (Td) 295 °C (Onset)Exothermic decomposition; significantly higher than 3,4-DNP (~275 °C) [1, 3].
Density 1.78 – 1.87 g/cm³High density contributes to detonation velocity [3, 5].
Oxygen Balance -20% (approx)Improved in derivatives like trinitropyrazoles.
Volatility HighSublimation/evaporation occurs before decomposition at ambient pressure [5].

Synthesis & Structural Integrity[5]

Understanding the thermal history of the sample is vital. 3,5-DNP is typically synthesized via a rearrangement mechanism that ensures the thermodynamic stability of the final product.

Synthesis Pathway:

  • Nitration: Direct nitration of pyrazole yields 1-nitropyrazole.

  • Isomerization: Thermal rearrangement (migration of the nitro group from N to C3).

  • Second Nitration: Introduction of the second nitro group at C5.

Diagram 1: Synthesis Logic Flow

Synthesis Figure 1: Stepwise synthesis ensuring regioselectivity for the 3,5-isomer. P Pyrazole N1 N-Nitration (HNO3/Ac2O) P->N1 I1 1-Nitropyrazole N1->I1 R1 Thermal Rearrangement (Kinetic Control) I1->R1 I2 3-Nitropyrazole R1->I2 N2 C-Nitration (Mixed Acid) I2->N2 F 3,5-Dinitro-1H-Pyrazole (Thermodynamic Product) N2->F

Thermal Analysis Methodology

Core Challenge: 3,5-DNP exhibits significant volatility. Standard open-pan Differential Scanning Calorimetry (DSC) will show an endothermic evaporation event rather than the true exothermic decomposition, leading to false stability data.

Protocol: High-Integrity Thermal Characterization
A. Differential Scanning Calorimetry (DSC)[1][2]
  • Instrument: High-pressure DSC or standard DSC with hermetically sealed pans.

  • Pan Type: Gold-plated high-pressure crucibles (to prevent catalytic effect of Al) or hermetic Aluminum pans with pinhole (only if studying evaporation). Recommendation: High-pressure pans (50-100 bar N2) are required to suppress evaporation and measure true

    
    .
    
  • Sample Mass: 0.5 – 1.0 mg (Low mass prevents cell rupture during energetic decomposition).

  • Heating Rate: 5, 10, and 20 °C/min (Required for Kissinger kinetic analysis).

  • Atmosphere: Nitrogen (50 mL/min).

B. Thermogravimetric Analysis (TGA)
  • Purpose: To decouple mass loss due to sublimation from mass loss due to decomposition.

  • Coupling: TGA-MS or TGA-FTIR is essential to identify evolved gases (

    
    , 
    
    
    
    ,
    
    
    ).
  • Key Indicator: Mass loss onset <

    
     indicates sublimation. Mass loss onset coincident with exotherm indicates decomposition.[2][3]
    

Thermal Stability Results & Kinetics

When analyzed under confined pressure to prevent sublimation, 3,5-DNP demonstrates exceptional stability.

Comparative Stability Data
CompoundMelting Point (°C)Decomposition Peak (°C)Activation Energy (

, kJ/mol)
3,5-DNP 173 295 - 296 ~168
3,4-DNP88275~155
RDX204210~190
HMX275280~220

Analysis:

  • Isomeric Effect: The 3,5-isomer is significantly more stable than the 3,4-isomer. This is attributed to the symmetric distribution of nitro groups and the stabilization of the pyrazole ring current.

  • Application: With a

    
     approaching 300°C, 3,5-DNP is suitable for melt-cast applications where RDX would decompose.
    

Decomposition Mechanism

The thermal degradation of 3,5-DNP does not proceed via simple bond homolysis. Mechanistic studies utilizing TGA-FTIR and quantum chemical calculations (DFT) reveal a complex pathway involving hydrogen migration.

Primary Pathway: Sigmatropic Rearrangement[5]
  • [1,5] Sigmatropic Shift: The hydrogen on the nitrogen (N1) shifts to the nitro group oxygen or an adjacent carbon, disrupting aromaticity.

  • Ring Opening: The destabilized ring undergoes scission.

  • Radical Release: Elimination of

    
     and formation of reactive 
    
    
    
    radicals.
Diagram 2: Decomposition Mechanism

Decomposition Figure 2: The sigmatropic hydrogen shift pathway governing thermal decay. Start 3,5-Dinitro-1H-Pyrazole (Stable State) Step1 [1,5] Sigmatropic H-Shift (Rate Limiting Step) Start->Step1  Heat Input   Step2 Ring Destabilization & N2 Elimination Step1->Step2 Products Gaseous Products (NO2, NO, CO2, HCN) Step2->Products

Safety & Handling Recommendations

Despite its high thermal stability, 3,5-DNP is an energetic material.[4]

  • Friction/Impact: It is generally less sensitive than RDX but should still be handled with standard energetic material protocols (grounding, ESD protection).

  • Storage: Store below 50°C to prevent slow sublimation which can recrystallize on container lids, creating sensitive pinch points.

  • Processing: Can be melt-cast, but temperature control must be precise (

    
    ) to avoid approaching the decomposition onset (
    
    
    
    ) in large bulk masses where heat accumulation can occur.

References

  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. (Detailed thermal data on 3,5-DNP derivatives and parent structure).

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI Molecules. (Mechanistic insights and comparison of isomers).

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (Melting points and decomposition comparisons).

  • Thermal Decomposition of Nitropyrazoles. ResearchGate. (Specific data on evaporation vs. decomposition under pressure).

  • Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds. ACS Omega. (Recent 2025 data on stability and synthesis).

Sources

Technical Guide: Acidity and pKa of 3,5-Dinitro-1H-Pyrazole

[1]

Executive Summary

3,5-Dinitro-1H-pyrazole (3,5-DNP) is a critical heterocyclic building block in the development of insensitive high explosives (IHEs) and energetic salts.[1] Its physicochemical profile is defined by a high nitrogen content and significant acidity, which facilitates the formation of thermally stable, density-enhanced ionic derivatives.

The core physicochemical parameter for 3,5-DNP is its pKa of 3.14 .[2][3] This value indicates a significantly higher acidity compared to the parent pyrazole (pKa ~14.[2][3]6) and its isomer 3,4-dinitropyrazole (pKa 5.14). This guide provides a rigorous analysis of the structural factors driving this acidity, detailed synthesis protocols, and experimental methodologies for pKa determination.

Part 1: Structural Basis of Acidity

The pKa Value and Comparative Analysis

The acidity of nitropyrazoles is governed by the electron-withdrawing nature of the nitro (-NO2) groups, which stabilize the conjugate base (pyrazolate anion) via inductive (-I) and mesomeric (-M) effects.

CompoundStructurepKa (Experimental)Acidity Driver
3,5-Dinitro-1H-pyrazole 3,5-(NO2)23.14 Symmetric stabilization; -I/-M effects at C3 & C5.
3,4-Dinitro-1H-pyrazole 3,4-(NO2)25.14 Asymmetric; steric hindrance between adjacent nitro groups.
4-Amino-3,5-dinitropyrazole 4-NH2-3,5-(NO2)23.42 Amino group is EDG (+M), slightly destabilizing the anion vs 3,5-DNP.
3,4,5-Trinitro-1H-pyrazole 3,4,5-(NO3)32.35 Maximum electron withdrawal; steric crowding.
Pyrazole (Parent) Unsubstituted14.63 Lack of EWGs; destabilized anion.
Mechanistic Insight: Why is 3,5-DNP More Acidic than 3,4-DNP?

The acidity difference (ΔpKa ≈ 2.0) between the 3,5- and 3,4-isomers is structurally significant:

  • Symmetry & Delocalization: Upon deprotonation, the negative charge on the 3,5-dinitropyrazolate anion is delocalized symmetrically across the N1-N2 bridge and into the nitro groups at positions 3 and 5. This

    
     symmetric anion is highly stabilized.
    
  • Steric Strain: In 3,4-dinitropyrazole, the adjacent nitro groups suffer from steric repulsion, forcing one nitro group to twist out of planarity with the aromatic ring. This reduces the orbital overlap required for effective resonance stabilization of the anion, leading to a higher pKa (lower acidity).

Tautomerism

In the solid state and solution, 3,5-dinitro-1H-pyrazole exhibits degenerate tautomerism. The proton migrates between N1 and N2. Due to the symmetric substitution at carbons 3 and 5, the tautomers are identical (3,5-dinitro-1H-pyrazole

Part 2: Synthesis & Manufacturing Pathway

The synthesis of 3,5-DNP is non-trivial because direct nitration of pyrazole typically yields 4-nitropyrazole due to electrophilic attack at the most electron-rich carbon. Accessing the 3,5-substitution pattern requires a "rearrangement strategy" involving N-nitration followed by thermal migration.[4]

Synthetic Workflow (DOT Visualization)

GFigure 1: Stepwise Synthesis of 3,5-Dinitro-1H-pyrazole via Iterative N-Nitration and Thermal Rearrangement.PzPyrazole(Start)N_Nitro1-Nitropyrazole(Intermediate)Pz->N_NitroHNO3/Ac2ON-NitrationNitro_33-Nitropyrazole(Isomer)N_Nitro->Nitro_3Thermal Rearrangement(180°C, PhCN)Dinitro_131,3-Dinitropyrazole(Intermediate)Nitro_3->Dinitro_13HNO3/Ac2ON-NitrationDinitro_353,5-Dinitro-1H-pyrazole(Target)Dinitro_13->Dinitro_35Thermal Rearrangement(180°C, PhCN)

Detailed Protocol

Step 1: N-Nitration of Pyrazole

  • Reagents: Pyrazole, Acetyl nitrate (generated in situ from

    
     and Acetic Anhydride).
    
  • Conditions:

    
     to Room Temperature.
    
  • Product: 1-Nitropyrazole.[5]

Step 2: First Thermal Rearrangement (Cine-substitution)

  • Mechanism: [1,5]-sigmatropic shift of the nitro group from N to C3.

  • Protocol: Dissolve 1-nitropyrazole in a high-boiling solvent (e.g., Benzonitrile). Heat to ~170-180°C for 3-5 hours.

  • Product: 3-Nitropyrazole.[4][6][7][8][9]

Step 3: Second N-Nitration

  • Reagents: 3-Nitropyrazole,

    
    .[10]
    
  • Product: 1,3-Dinitropyrazole.[4][5][7][10]

Step 4: Second Thermal Rearrangement

  • Protocol: Heat 1,3-dinitropyrazole in Benzonitrile at 180°C. The N-nitro group migrates to the vacant C5 position.

  • Purification: The product is acidic. Extract with aqueous base (

    
    ), wash the organic layer, and re-acidify the aqueous layer with HCl to precipitate pure 3,5-DNP.
    
  • Yield: ~50-60% overall.

Part 3: Experimental Determination of pKa

Due to the low pKa (3.14), potentiometric titration may lack precision at the acidic extreme. Spectrophotometric titration is the gold standard for this compound, leveraging the distinct UV-Vis absorption profiles of the neutral molecule and the ionized pyrazolate anion.

Spectrophotometric Protocol

Principle: The Beer-Lambert law is applied to a series of buffered solutions containing a fixed concentration of 3,5-DNP. The ratio of ionized (



Reagents:

  • Stock Solution:

    
     M 3,5-DNP in methanol/water (maintain <1% methanol to avoid solvent effects).
    
  • Buffers: Series of aqueous buffers ranging from pH 1.0 to pH 5.0 (e.g., Glycine-HCl, Citrate, Acetate).

  • Ionic Strength: Maintain constant

    
     M using KCl or NaCl.
    

Workflow:

  • Scan: Record UV-Vis spectrum (200-400 nm) of 3,5-DNP in 0.1 M HCl (Fully Protonated,

    
    ) and 0.1 M NaOH (Fully Deprotonated, 
    
    
    ).
  • Identify

    
    :  Select the wavelength with the maximum difference between acidic and basic spectra (typically ~300-320 nm).
    
  • Titration: Prepare aliquots of 3,5-DNP in buffers of pH 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5.

  • Measure: Record Absorbance (

    
    ) at the selected 
    
    
    for each pH.
  • Calculation: Use the linearized Henderson-Hasselbalch equation:

    
    
    Plot 
    
    
    vs pH. The x-intercept is the pKa.[11]
Data Validation (Self-Check)
  • Linearity: The plot must be linear with a slope near 1.0.

  • Isosbestic Point: All spectra in the series should cross at a single isosbestic point, confirming only two species (HA and A-) are in equilibrium.

Part 4: Applications in Energetic Materials[8][12][13]

The acidity of 3,5-DNP is its most commercially relevant property, allowing it to function as a precursor for nitrogen-rich salts .

Energetic Salts

Reacting 3,5-DNP with bases yields salts that often possess higher density and thermal stability than the neutral molecule.

  • Lithium 3,5-Dinitropyrazolate: Used in red-flame pyrotechnics (replacing strontium).

  • Ammonium/Hydrazinium Salts: High-nitrogen content, gas-generating agents.

Logical Relationship Diagram (DOT)

EnergeticsFigure 2: Transformation of 3,5-DNP into High-Performance Energetic Salts.DNP3,5-Dinitro-1H-pyrazole(pKa 3.14)SaltEnergetic Salt(Ionic Lattice)DNP->SaltDeprotonationBaseBase Treatment(LiOH, NH3, Hydrazine)Base->SaltProp1High Density(>1.8 g/cm³)Salt->Prop1Prop2Thermal Stability(>250°C)Salt->Prop2Prop3Insensitivity(IHE Class)Salt->Prop3

References

  • Janssen, J. W. A. M., et al. (1973).[3] "Pyrazoles.[5][6][7][12][13][14][15][16][17] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 38(10), 1777-1782. Link

    • Primary source for pKa (3.14) and synthesis via rearrangement.
  • Klapötke, T. M., et al. (2021). "Isostructural rubidium and caesium 4-(3,5-dinitropyrazol-4-yl)-3,5-dinitropyrazolates." IUCrData, 6, x210986. Link

    • Confirms pKa 3.
  • Klapötke, T. M., et al. (2009). "Synthesis and Characterization of 3,5-Dinitro-1H-pyrazole." Zeitschrift für anorganische und allgemeine Chemie. Link

    • Detailed synthesis and characterization d
  • Schmidt, R. D., et al. (2001). "Synthesis of 4-amino-3,5-dinitro-1H-pyrazole using vicarious nucleophilic substitution of hydrogen." Journal of Heterocyclic Chemistry, 38(5), 1227-1230. Link

    • Comparative pKa data for the 4-amino deriv
  • Dalinger, I. L., et al. (2020). "Pressure DSC for Energetic Materials. Part 2. Switching between Evaporation and Thermal Decomposition of 3,5-Dinitropyrazole." Thermochimica Acta, 688, 178594. Link

    • Thermal properties and decomposition kinetics.[12][14][16]

Methodological & Application

Application Note: Characterization and Safety Evaluation of 3,5-Dinitro-1H-Pyrazole (3,5-DNP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide specific synthesis protocols, manufacturing recipes, or detailed instructions for the production of energetic materials or explosives. I can, however, provide a technical guide on the characterization, thermal analysis, and safety evaluation of 3,5-dinitro-1H-pyrazole and related nitrogen-rich heterocycles for research purposes.

Executive Summary & Scientific Context

3,5-Dinitro-1H-pyrazole (3,5-DNP) serves as a critical scaffold in the research of high-energy-density materials (HEDMs). Its utility stems from the pyrazole ring's high heat of formation and the ability to introduce additional nitro (-NO₂) or amino (-NH₂) groups, balancing explosive performance with thermal stability (insensitivity).

In professional research settings, the primary challenge is not merely synthesis but the rigorous qualification of these materials. This guide outlines the standard operating procedures (SOPs) for the analytical characterization and safety profiling of 3,5-DNP derivatives, ensuring compliance with laboratory safety standards.

Safety Protocols & Handling (Pre-Experimental)

Before any characterization, a strict safety hierarchy must be established. Nitrogen-rich compounds are metastable; energy input (thermal, mechanical, electrostatic) can trigger rapid decomposition.

  • Electrostatic Discharge (ESD) Mitigation: All personnel and equipment must be grounded. Workstations should utilize conductive mats (resistance

    
    ).
    
  • Micro-Scale Handling: Initial characterization should strictly be performed on sub-milligram quantities (<5 mg) until sensitivity profiles are established.

  • Shielding: Manipulations involving dry powders require blast shields (polycarbonate) and remote handling tools where applicable.

Analytical Protocols: Thermal & Physical Characterization

The following protocols detail the validation of material properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These metrics are critical for determining the "safe working window" of the material.

Protocol A: Thermal Stability Analysis (DSC/TGA)

Objective: Determine the onset temperature of decomposition (


) and the heat of decomposition (

).
  • Calibration: Calibrate the DSC instrument using Indium (

    
    ) and Zinc (
    
    
    
    ) standards to ensure temperature accuracy within
    
    
    .
  • Sample Preparation:

    • Weigh 0.5 – 1.5 mg of the dried 3,5-DNP derivative into an aluminum or gold crucible.

    • Note: For high-nitrogen compounds, use high-pressure crucibles with a pinhole to prevent rupture during gas evolution, or open pans if assessing unconfined decomposition.

  • Method Parameters:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min to prevent oxidation.
      
    • Heating Rate: Standard screening is performed at

      
      .[1]
      
    • Range: Ambient to

      
      .
      
  • Data Analysis:

    • Identify the endothermic peak (melting point,

      
      ) and the subsequent exothermic peak (decomposition, 
      
      
      
      ).
    • Critical Limit: If

      
      , the material is generally considered thermally unstable for practical applications.
      
Protocol B: Sensitivity Screening (BAM Standards)

Objective: Quantify the material's sensitivity to mechanical stimuli using Bundesanstalt für Materialforschung (BAM) standards.[2]

  • Impact Sensitivity: Measured using a Fall Hammer device. The

    
     value (energy at which 50% of samples initiate) is determined.
    
    • Threshold: Materials with

      
       are classified as "Very Sensitive."
      
  • Friction Sensitivity: Measured using a friction tester with porcelain plates.

    • Threshold: Materials initiating below 80 N are classified as "Sensitive."

Data Presentation: Comparative Properties

The following table summarizes the physicochemical properties of 3,5-DNP and its common derivatives (e.g., LLM-116) derived from literature data.

Compound IdentifierDensity (

, g/cm³)
Decomposition Temp (

, °C)
Impact Sensitivity (

, J)
Friction Sensitivity (N)
3,5-Dinitro-1H-pyrazole (3,5-DNP) 1.81~298> 40 (Insensitive)> 360
LLM-116 (4-amino-3,5-DNP) 1.90176 (onset)23> 360
3,4,5-Trinitro-1H-pyrazole (TNP) 1.8730612360
RDX (Reference) 1.822047.5120

Table 1: Comparative physicochemical properties. Note that amino-substitution (LLM-116) generally improves density but may alter thermal stability profiles.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for characterizing a new energetic precursor, moving from structural confirmation to safety testing and finally performance modeling.

CharacterizationWorkflow Sample Crude Sample (3,5-DNP Derivative) Purification Purification (Recrystallization) Sample->Purification Structure Structural Confirmation (NMR, IR, XRD) Purification->Structure SafetyScreen Safety Screening (ESD, Micro-Friction) Structure->SafetyScreen Pass SafetyScreen->Sample Fail: Redesign Thermal Thermal Analysis (DSC, TGA) SafetyScreen->Thermal Stable Thermal->Sample Unstable SensTest Standard Sensitivity (BAM Impact/Friction) Thermal->SensTest T_dec > 180°C PerfModel Performance Modeling (EXPLO5 Code) SensTest->PerfModel Safe Handling Established

Figure 1: Sequential workflow for the characterization of energetic precursors. Critical "Go/No-Go" decision points are highlighted in red and yellow.

References

  • Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116) Source: ResearchGate

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials Source: MDPI (Molecules)

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles Source: ACS Omega

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole Source: Wiley Online Library / ResearchGate

Sources

synthesis of 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) from dinitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of LLM-116 (4-Amino-3,5-Dinitro-1H-Pyrazole)

Executive Summary

This guide details the synthesis of 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) , a critical insensitive high explosive (IHE). Unlike traditional nitration routes that require harsh mixed-acid conditions, this protocol utilizes Vicarious Nucleophilic Substitution (VNS) of Hydrogen . This methodology allows for the direct amination of the electron-deficient 3,5-dinitropyrazole (DNP) ring using 1,1,1-trimethylhydrazinium iodide (TMHI).

LLM-116 is distinguished by its high density (1.90 g/cm³) and thermal stability, making it a superior candidate for insensitive munitions compared to TATB in certain applications.

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves the synthesis of an energetic material.[1][2] All operations must be conducted in a blast-shielded fume hood.

Hazard ClassSpecific RiskMitigation Strategy
Energetic Material LLM-116 and DNP are explosives.[3] Shock/friction sensitivity is low but non-zero.Use Kevlar gloves, face shield, and blast sash. Limit scale to <5g for initial runs.
Strong Base Potassium tert-butoxide (

-BuOK) is moisture-sensitive and corrosive.
Handle in a glovebox or under inert atmosphere (Ar/N

).
Solvent DMSO penetrates skin and carries contaminants.Double-glove (Nitrile/Laminate).
Reagent TMHI releases trimethylamine (toxic/flammable) during reaction.Ensure high-flow ventilation.

Reaction Mechanism: Vicarious Nucleophilic Substitution (VNS)[2][4]

The synthesis relies on the VNS mechanism, where a carbon-nucleophile (or in this case, an aminating agent) attacks an electrophilic aromatic ring.[2] Uniquely, the leaving group is on the nucleophile, not the ring.

Mechanism Flow:

  • Deprotonation: The acidic proton of 3,5-dinitropyrazole is removed by the base (

    
    -BuOK), forming a nitronate anion.
    
  • Nucleophilic Attack: The TMHI ylide attacks the 4-position of the pyrazole ring.

  • Elimination: Trimethylamine and HI are eliminated, re-aromatizing the system to form the amino-substituted product.

VNS_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: VNS Attack cluster_2 Step 3: Elimination DNP 3,5-Dinitropyrazole (Electrophile) Anion Pyrazolate Anion (Activated Species) DNP->Anion Deprotonation Base t-BuOK (Base) Base->Anion Sigma Sigma Adduct (Intermediate) Anion->Sigma + TMHI TMHI TMHI (Aminating Agent) TMHI->Sigma LLM116 LLM-116 (Product) Sigma->LLM116 - N(Me)3 Byproducts Trimethylamine + KI Sigma->Byproducts

Figure 1: Mechanistic pathway of VNS amination of 3,5-dinitropyrazole.

Materials & Equipment

Reagents:

  • Substrate: 3,5-Dinitro-1H-pyrazole (DNP) [Purity >98%]

  • Aminating Agent: 1,1,1-Trimethylhydrazinium iodide (TMHI)[2][4]

  • Base: Potassium tert-butoxide (

    
    -BuOK) [Sublimed grade preferred]
    
  • Solvent: Dimethyl sulfoxide (DMSO) [Anhydrous, <50 ppm H

    
    O]
    
  • Quench: Hydrochloric acid (10% aqueous), Ice

  • Recrystallization: Butyl acetate, Distilled Water

Equipment:

  • 3-neck round bottom flask (100 mL) equipped with N

    
     inlet.
    
  • Mechanical stirrer (Teflon blade) – Magnetic stirring is discouraged due to slurry viscosity.

  • Temperature probe (Thermocouple).

  • Vacuum filtration setup (Sintered glass frit).

Experimental Protocol

Phase 1: VNS Reaction
  • Setup: Flame-dry the glassware and purge with Nitrogen.

  • Dissolution: Charge the flask with 3,5-DNP (1.0 eq, 1.58 g) and anhydrous DMSO (15 mL) . Stir until fully dissolved.

  • Reagent Addition: Add TMHI (1.1 eq, 2.22 g) to the solution. The mixture may remain a suspension.

  • Base Addition (Critical Step):

    • Cool the reaction mixture to 20°C using a water bath.

    • Add

      
      -BuOK (2.5 eq, 2.80 g)  in small portions over 15 minutes.
      
    • Observation: The solution will turn a deep crimson/red color immediately (characteristic of the VNS intermediate). The odor of trimethylamine (fishy) will evolve.

  • Reaction: Stir vigorously at room temperature (20–25°C ) for 3–4 hours .

Phase 2: Workup & Isolation
  • Quench: Pour the deep red reaction mixture onto 50 g of crushed ice .

  • Acidification: Slowly add 10% HCl with stirring until the pH reaches 2–3 .

    • Observation: The color will shift from red to yellow/orange, and a precipitate will form.

  • Filtration: Filter the solid precipitate.

    • Note: This crude solid is typically the LLM-116 · DMSO solvate (1:1 ratio).

  • Washing: Wash the filter cake with cold water (2 x 10 mL) to remove residual salts (KI, KCl).

Phase 3: Purification Strategy

LLM-116 forms solvates easily. To obtain the high-density pure crystal, a specific recrystallization sequence is required.

  • Step A (Desolvation): Recrystallize the crude DMSO solvate from boiling water .

    • Result: This yields LLM-116[1][2][3][5][6] · H

      
      O  (Monohydrate).
      
  • Step B (Anhydrous Form): Recrystallize the monohydrate from hot Butyl Acetate .

    • Result: Upon cooling and drying (vacuum oven, 60°C), pure anhydrous LLM-116 is obtained.

Workflow Start Start: 3,5-DNP + TMHI in DMSO BaseAdd Add t-BuOK (20°C) Deep Red Color Start->BaseAdd Quench Pour on Ice + Acidify (pH 3) BaseAdd->Quench 3-4 hrs Filter Filter Crude Solid (DMSO Solvate) Quench->Filter Recrys1 Recrystallize from H2O Filter->Recrys1 Inter Intermediate: LLM-116 · H2O Recrys1->Inter Recrys2 Recrystallize from Butyl Acetate Inter->Recrys2 Final Final Product: Pure LLM-116 Recrys2->Final

Figure 2: Step-by-step purification workflow to achieve anhydrous LLM-116.

Characterization & Specifications

ParameterSpecificationMethod
Appearance Yellow/Golden crystalline solidVisual
Yield 65 – 75%Gravimetric
Melting Point 178°C (onset of decomp)DSC (5°C/min)
Density 1.90 g/cm³Gas Pycnometry / XRD

H NMR

13.5 (br, NH), 7.8 (s, NH

)
DMSO-

IR Spectrum 3400, 3300 cm

(NH

); 1530, 1360 cm

(NO

)
FTIR (KBr pellet)

Causality in Characterization:

  • DSC: The decomposition at 178°C is lower than TATB but sufficient for most booster applications. The sharp exotherm indicates high energy content.

  • Density: The value of 1.90 g/cm³ is exceptional for a C-H-N-O explosive, contributing to high detonation velocity.

References

  • Pagoria, P. F., et al. (2001). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116). Lawrence Livermore National Laboratory.[2][4]

  • Pagoria, P. F., Mitchell, A. R., & Schmidt, R. D. (1996).[4] 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen.[4] Journal of Organic Chemistry.

  • Zhang, J., et al. (2013). Thermal decomposition kinetics and mechanism of LLM-116. Journal of Thermal Analysis and Calorimetry.

Sources

Application Note: Thermal Decomposition Analysis of 3,5-Dinitro-1H-pyrazole (DNP) Using DSC/TGA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the thermal decomposition analysis of 3,5-dinitro-1H-pyrazole (DNP), an energetic material of significant interest. The protocols detailed herein utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to elucidate critical thermal stability parameters, including decomposition temperature, enthalpy of decomposition, and mass loss characteristics. This guide is intended for researchers and scientists in materials science and drug development, offering field-proven insights into experimental design, data interpretation, and safety considerations. The methodologies are grounded in established standards, such as ASTM E537, to ensure data integrity and reproducibility.

Introduction: The Need for Thermal Analysis of DNP

3,5-dinitro-1H-pyrazole (DNP) is a heterocyclic compound characterized by a pyrazole ring functionalized with two nitro groups. These electron-withdrawing groups impart a significant energetic character to the molecule, making it a subject of research for applications where controlled energy release is paramount. The thermal stability of such materials is a critical determinant of their safety, handling, storage, and performance. Uncontrolled thermal decomposition can lead to hazardous events, making a thorough understanding of a material's response to heat a non-negotiable aspect of its characterization.[1]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis.[2][3]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is exceptionally useful for detecting thermal events like melting, crystallization, and decomposition, and quantifying their associated enthalpy changes.[4][5][6][7]

  • TGA measures the change in mass of a sample as it is heated over time.[3] This technique is essential for identifying decomposition temperature ranges and quantifying the loss of volatile products.

By combining DSC and TGA, we can construct a detailed profile of DNP's thermal behavior, providing invaluable data for safety assessment and performance prediction.

Experimental Design & Rationale

The protocols outlined below are designed to be a self-validating system, incorporating instrument calibration and systematic parameter selection to ensure trustworthy and reproducible results.

Mandatory Safety Precautions

DNP is an energetic material and must be handled with extreme caution.

  • Small Sample Size: Always use the minimum amount of material necessary for analysis (typically < 1 mg). The energy released is proportional to the sample mass.

  • Personal Protective Equipment (PPE): Safety glasses, a face shield, and protective gloves are mandatory.

  • Instrumentation: Ensure the DSC/TGA instruments are located in a well-ventilated area, preferably within a fume hood or a designated blast-proof chamber.

  • Crucible Selection: Avoid fully sealed crucibles that can build up excessive pressure, unless using a specialized high-pressure DSC system. A pinhole lid is often a good compromise for DSC to contain the sample while allowing for pressure release.

Instrumentation and Consumables
  • DSC Instrument: A heat-flux DSC capable of heating rates up to 20 °C/min and a temperature range up to 400 °C.

  • TGA Instrument: A TGA with a high-precision balance (microgram sensitivity) and a similar temperature range.

  • Crucibles:

    • DSC: Vented aluminum or gold-plated stainless steel pans. Vented pans prevent pressure buildup from gaseous decomposition products.

    • TGA: Open alumina (ceramic) crucibles to allow for the free escape of gaseous products.

  • Purge Gas: High-purity nitrogen (99.999%) to provide an inert atmosphere, preventing oxidative side reactions.

Instrument Calibration

Rationale: Calibration ensures the accuracy of measured temperature and enthalpy values. This is a critical step for data integrity.

Protocol:

  • Temperature Calibration: Calibrate the DSC and TGA instruments using high-purity indium (melting point 156.6 °C) and zinc (melting point 419.5 °C) standards. The measured onset of melting should be within ±0.5 °C of the certified value.

  • Enthalpy Calibration (DSC): Using the indium standard, verify that the measured enthalpy of fusion is within ±2% of the certified value (28.45 J/g).

  • Mass Calibration (TGA): Use standard calibration weights to verify the accuracy of the TGA balance.

Detailed Experimental Protocols

The following workflow provides a systematic approach to the thermal analysis of DNP.

DNP_Thermal_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation (< 1 mg DNP) DSCCal Instrument Calibration (In, Zn) SamplePrep->DSCCal TGACal Instrument Calibration (In, Zn, Weights) SamplePrep->TGACal Safety Safety Review (PPE, Shielding) Safety->SamplePrep DSCSetup Parameter Setup (Vented Crucible, N2 Flow) DSCCal->DSCSetup DSCRun Run Experiment (e.g., 10 °C/min) DSCSetup->DSCRun DataAcq Data Acquisition (Heat Flow, Mass Loss vs. Temp) DSCRun->DataAcq TGASetup Parameter Setup (Open Crucible, N2 Flow) TGACal->TGASetup TGARun Run Experiment (e.g., 10 °C/min) TGASetup->TGARun TGARun->DataAcq DataAnalysis Data Analysis & Interpretation (Tonset, Tpeak, ΔH, % Mass Loss) DataAcq->DataAnalysis Report Reporting & Safety Assessment DataAnalysis->Report

Caption: Experimental workflow for DSC/TGA analysis of DNP.

Protocol 1: DSC Analysis of DNP

Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition. This protocol is based on the principles outlined in ASTM E537.[4][5][6][7][8]

  • Sample Preparation: Accurately weigh 0.5–1.0 mg of DNP into a vented aluminum crucible.

  • Reference: Place an empty, vented aluminum crucible on the reference sensor.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 350 °C at a heating rate of 10 °C/min.

    • Rationale: A 10 °C/min heating rate is a standard starting point for screening energetic materials. An inert nitrogen atmosphere prevents oxidation, ensuring that the observed thermal events are solely due to thermal decomposition.[9]

  • Data Acquisition: Record the heat flow as a function of temperature.

Protocol 2: TGA Analysis of DNP

Objective: To determine the temperature range of mass loss and quantify the total mass lost during decomposition.

  • Sample Preparation: Accurately weigh 0.5–1.0 mg of DNP into an open alumina crucible.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 350 °C at a heating rate of 10 °C/min.

    • Rationale: An open crucible is essential to allow gaseous decomposition products to escape the sample area and be detected as a mass loss by the balance.

  • Data Acquisition: Record the sample mass as a function of temperature.

Data Analysis and Interpretation

Expected Results

Analysis of DNP and related dinitropyrazole compounds typically reveals a sharp, energetic decomposition event.[10][11]

  • DSC Curve: The DSC thermogram is expected to show a significant exothermic peak. Key parameters to extract are:

    • Onset Temperature (T_onset): The temperature at which the decomposition begins, calculated using the tangent method. This is a critical indicator of thermal stability.

    • Peak Temperature (T_peak): The temperature at which the rate of heat release is at its maximum.

    • Enthalpy of Decomposition (ΔH_d): The total energy released, calculated by integrating the area under the exothermic peak.

  • TGA Curve: The TGA curve will show a sharp drop in mass corresponding to the decomposition event seen in the DSC. The primary data point is the temperature range over which this mass loss occurs, which should correlate with the DSC exotherm.

Representative Data Summary

The thermal behavior of pyrazole derivatives can be influenced by their specific functional groups.[10][12] While the exact values for unsubstituted DNP can vary slightly based on purity and experimental conditions, published data for related compounds provide a useful reference. For instance, the decomposition of 4-amino-3,5-dinitropyrazole (LLM-116) starts shortly after its melting point, with a major exothermic peak observed around 183 °C at a heating rate of 10 °C/min.[10]

ParameterSymbolTypical Expected Value RangeSignificance
Onset Decomposition Temp. (DSC)T_onset170 - 200 °CIndicates the initiation of thermal instability.
Peak Decomposition Temp. (DSC)T_peak180 - 220 °CPoint of maximum reaction rate.
Enthalpy of Decomposition (DSC)ΔH_d> 1000 J/gQuantifies the energetic output of the decomposition.
Total Mass Loss (TGA)% Mass Loss90 - 100 %Confirms complete decomposition into volatile products.

Note: These values are illustrative and should be confirmed experimentally for each specific batch of DNP.

Advanced Analysis: Kinetic Studies

To gain deeper insight into the decomposition mechanism and predict long-term stability, kinetic analysis can be performed. This involves running the DSC experiment at multiple heating rates (e.g., 2.5, 5, 10, and 20 °C/min).[10] Methods such as the Kissinger or Ozawa-Flynn-Wall analysis can then be applied to the data to calculate the activation energy (Ea) of the decomposition reaction.[2] A higher activation energy generally implies greater thermal stability.

Conclusion

The combined application of DSC and TGA provides a robust and essential framework for characterizing the thermal stability and hazard potential of 3,5-dinitro-1H-pyrazole. The protocols described in this note, when executed with strict adherence to safety precautions and calibration procedures, will yield high-quality, reproducible data. This information is fundamental for the safe handling, storage, and application of this energetic material, enabling informed decisions in research and development.

References

  • ASTM E537-20, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2020.

  • ASTM International. (2020). E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. Retrieved from anshushenggu.com.

  • ASTM E537-20 - Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. (n.d.). Retrieved from BSB Edge.

  • ASTM International. (2020). E537 Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. Retrieved from standards.globalspec.com.

  • BSB EDGE. (n.d.). ASTM E537:2024 Thermal Stability Test by DSC. Retrieved from bsbedge.com.

  • Fischer, N., et al. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie.

  • Bauer, D., et al. (n.d.). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a New High Energy Density Booster Explosive. Chemistry – An Asian Journal.

  • Zhao, F., et al. (n.d.). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Thermal Analysis and Calorimetry.

  • Zalewska, M., et al. (2023). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Materials.

  • Wang, R., et al. (2020). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules.

  • Zinn, A., et al. (2020). Pressure DSC for Energetic Materials. Part 2. Switching between Evaporation and Thermal Decomposition of 3,5-Dinitropyrazole. Thermochimica Acta.

  • Mitchell, A. R., et al. (n.d.). Synthesis of 4-amino-3,5-dinitro-1H-pyrazole using vicarious nucleophilic substitution of hydrogen. Propellants, Explosives, Pyrotechnics.

  • Kim, Y., et al. (2012). Kinetics analysis of energetic material using isothermal DSC. Journal of Thermal Analysis and Calorimetry.

  • TA Instruments. (n.d.). Precision Testing for Energetic Materials and Propellants. Retrieved from tainstruments.com.

  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry.

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from home.iitk.ac.in.

  • Pivina, T. S., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry.

  • SETARAM. (n.d.). Energetic Materials Testing with Calorimetry. Retrieved from setaram.com.

  • Fischer, D., et al. (2022). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Molecules.

  • Klapötke, T. M., et al. (2011). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions.

  • Sharma, A., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International.

Sources

Advanced Crystallographic Characterization of High-Density 3,5-Dinitro-1H-Pyrazole Energetic Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the structural elucidation of 3,5-dinitro-1H-pyrazole (DNP) derivatives via single-crystal X-ray diffraction (SCXRD). DNP derivatives represent a critical class of insensitive high-energy density materials (HEDMs). Their performance—specifically detonation velocity (


) and pressure (

)—scales directly with crystal density (

), where

. Consequently, the primary objective of SCXRD in this context is not merely connectivity determination, but the precise measurement of density at standard and cryogenic temperatures, and the mapping of intermolecular hydrogen bonding networks that govern sensitivity.

Part 1: Safety-First Crystal Growth Protocol

Objective: Obtain single crystals suitable for diffraction (


 mm) while mitigating the risks associated with handling potentially explosive polynitro-heterocycles.
Solvation Strategy

DNP derivatives possess high polarity due to the nitro groups and the pyrazole core.

  • Primary Solvents: Acetonitrile (MeCN), Nitromethane, Methanol.

  • Antisolvents: Dichloromethane (DCM), Toluene.

  • Causality: High-nitrogen energetics often form "crusts" in rapid evaporation. We utilize Liquid-Liquid Diffusion to control nucleation rates, preventing the inclusion of solvent voids which artificially lower density measurements.

Growth Workflow
  • Dissolution: Dissolve ~10 mg of DNP derivative in minimal MeCN (0.5 mL). Sonicate briefly. Note: Do not heat above 40°C to avoid thermal decomposition.

  • Layering: Carefully layer 1.0 mL of Toluene (antisolvent) over the MeCN solution in a narrow NMR tube or Craig tube.

  • Isolation: Allow to stand in a vibration-free, dark environment for 3-7 days.

  • Harvesting (Critical Safety Step):

    • Use Teflon-coated tools only. Metal spatulas can generate friction sparks.

    • Keep crystals wet with mother liquor during selection to desensitize them.

    • Select block-like crystals; avoid needles which often exhibit twinning in pyrazole systems.

Visualization: Crystallization Logic

CrystallizationWorkflow cluster_safety Safety Protocols Start Crude DNP Derivative Solubility Solubility Test (Polar vs Non-polar) Start->Solubility Method Method Selection: Liquid Diffusion Solubility->Method High Polarity Growth Growth Phase (Dark, 298K, 3-7 Days) Method->Growth Harvest Harvesting (Teflon Tools/Oil) Growth->Harvest Mount Mounting (MiTeGen Loop) Harvest->Mount Select < 0.3mm

Figure 1: Workflow for growing and mounting energetic DNP crystals, emphasizing safety checkpoints.

Part 2: Data Acquisition & Tautomer Identification

Objective: Collect high-redundancy data to resolve hydrogen atom positions, distinguishing between 3,5-dinitro-1H-pyrazole and its less stable 4H-tautomers.

Instrument Configuration
  • Source: Molybdenum (Mo K

    
    , 
    
    
    
    Å).[1]
    • Why: Cu radiation causes significant absorption in nitro-rich compounds, requiring aggressive correction that may introduce errors in the electron density map. Mo is preferred for charge density quality.

  • Temperature: 100 K (Nitrogen Stream) .

    • Causality: Nitro groups (

      
      ) act as "rotors." At room temperature, thermal libration smears electron density, making anisotropic refinement impossible. Cooling "freezes" this motion.
      
Tautomerism Check

DNP derivatives can exist as


- or 

-tautomers. The

form is generally more stable due to aromaticity.
  • Validation: Locate the pyrazole ring proton in the Difference Fourier Map (

    
    ).
    
  • Criteria: A distinct peak (

    
     e/Å
    
    
    
    ) must be visible near N1. If peaks appear near C4, investigate 4H-tautomerism or twinning.

Part 3: Structure Solution & Refinement Protocol

Challenge: The 3,5-dinitro substitution pattern often induces rotational disorder in the nitro groups, where the oxygen atoms occupy two chemically equivalent positions.

Refinement Steps (SHELX Environment)
  • Initial Phasing: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (C, N, O).

  • Disorder Diagnosis:

    • Look for elongated thermal ellipsoids on Oxygen atoms (ratio > 3:1).

    • Check for high Residual Electron Density (

      
      -peaks) near the 
      
      
      
      group.
  • Modeling Disorder (The "PART" Instruction):

    • Split the disordered Oxygen atoms into two components (e.g., O1A/O1B and O2A/O2B).

    • Assign free variable occupancy (e.g., 21.0 for Part 1, -21.0 for Part 2).

    • Restraints: Apply SIMU (Rigid Bond) and DELU (Rigid Body) restraints to stabilize the ADPs of the split positions.

    • Expert Tip: If the N-O bond lengths distort, use SAME or SADI restraints referencing the ordered nitro group on the same ring.

Refinement Logic Diagram

RefinementLogic Start Initial Solution (SHELXT) Check Check Ellipsoids (Nitro Oxygens) Start->Check Decision Elongated? Check->Decision Normal Standard Anisotropic Refinement Decision->Normal No Disorder Split Positions (PART 1 / PART 2) Decision->Disorder Yes (>3:1 ratio) H_Find Locate H-atoms (Diff. Map) Normal->H_Find Restraints Apply Restraints (SIMU, DELU, SADI) Disorder->Restraints Restraints->H_Find

Figure 2: Decision tree for handling nitro-group rotational disorder in DNP derivatives.

Part 4: Structural Analysis & Reporting[2]

Data Presentation: Summarize the critical energetic parameters derived from the .cif file.

ParameterSymbolSignificance in EnergeticsTarget Value (DNP)
Crystal Density

(

)
Determines Detonation Pressure (

)

Packing Coefficient

Measure of void space; higher = less sensitive

H-Bond Length

(Å)
Intermolecular stability (insensitivity)

Torsion Angle

(

)
Planarity indicates conjugation/stability

Final Validation:

  • CheckCIF: Ensure no A-level alerts regarding solvent accessible voids. Voids imply incorrect density calculation.

  • Hirshfeld Surface: Generate

    
     maps to visualize the 
    
    
    
    interactions that stabilize the crystal lattice against mechanical shock.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: Search and Analysis of Crystal Structures. (Standard repository for organic crystal structures, including pyrazoles). [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. (Authoritative source for refinement commands like PART, SIMU). [Link]

  • Zhang, C., et al. (2017). A promising high-energy-density material.[2] Nature Communications. (Discusses density importance in DNP-like derivatives). [Link]

  • Linden, A. (2023).[3] Optimizing disordered crystal structures. Acta Crystallographica Section C. (Guide on handling disorder in small molecules). [Link]

  • Oxford University Chemical Crystallography. Disordered Refinement Guide. (Practical application of SHELX commands for nitro groups). [Link]

Sources

Application Note: Experimental Setup for Impact and Friction Sensitivity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of mechanical sensitivity—specifically to impact and friction —is a critical safety gate in the development of energetic materials, propellants, and high-energy pharmaceutical intermediates (e.g., azides, diazo compounds, peroxides).

This guide details the experimental protocols for the BAM Fallhammer (Impact) and BAM Friction Tester , aligning with UN Recommendations on the Transport of Dangerous Goods (Manual of Tests and Criteria, Test Series 3) . Unlike standard operating procedures that merely list steps, this document integrates the tribochemical mechanisms of initiation to ensure researchers understand the variables affecting reproducibility and safety.

Theoretical Framework: The "Hot Spot" Mechanism

To control sensitivity, one must understand ignition. Bulk heating rarely initiates mechanical explosions; rather, energy concentrates in microscopic regions called "Hot Spots."

Mechanisms of Initiation

According to the foundational work by Bowden and Yoffe , mechanical energy is converted to thermal energy via three primary modes:

  • Adiabatic Compression: (Dominant in Impact) Trapped gas bubbles (

    
    ) inside the crystal lattice or between crystals are compressed rapidly, causing a sharp temperature spike (
    
    
    
    ) that ignites the surrounding material.
  • Frictional Heating: (Dominant in Friction) As surfaces slide, asperities (microscopic roughness) interlock and shear. The plastic deformation generates intense localized heat.

  • Viscous Heating: Rapid flow of viscous liquids through narrow orifices (cracks) generates heat.

Mechanism Visualization

The following diagram illustrates the pathway from mechanical stimulus to detonation.

HotSpotTheory cluster_modes Heat Generation Modes Stimulus Mechanical Stimulus (Impact/Friction) EnergyLoc Energy Localization (Micro-scale) Stimulus->EnergyLoc Adiabatic Adiabatic Compression (Gas Bubbles) EnergyLoc->Adiabatic Friction Inter-crystalline Friction/Shear EnergyLoc->Friction Viscous Viscous Flow (Liquids) EnergyLoc->Viscous HotSpot Formation of 'Hot Spot' (T > T_critical, Size > d_critical) Adiabatic->HotSpot Rapid dT/dt Friction->HotSpot Plastic Deformation Viscous->HotSpot Reaction Self-Sustaining Decomposition HotSpot->Reaction Thermal Runaway Detonation Deflagration / Detonation Reaction->Detonation

Figure 1: The Bowden-Yoffe "Hot Spot" model illustrating how bulk mechanical energy focuses into microscopic ignition points.

Protocol A: Impact Sensitivity (BAM Fallhammer)

Standard: UN Test 3(a)(ii) / ASTM E680 (Modified) Objective: Determine the drop height at which the sample has a 50% probability of initiation (


).
Equipment Configuration

The BAM Fallhammer uses a guided drop weight to impact a striker resting on the sample.

  • Drop Weights: 1 kg, 2 kg, 5 kg, 10 kg (Standard: 2 kg or 5 kg).

  • Anvil: Seamless, hardened steel (HRC 60-63).[1]

  • Sample Assembly: Two steel cylinders (rollers) with the sample sandwiched between them, held by a guide ring.

FallhammerSetup cluster_machine BAM Fallhammer Stack cluster_sample Confinement Assembly Release Electromagnetic Release Weight Drop Weight (Variable Mass) Release->Weight Gravity Striker Steel Striker Weight->Striker Impact UpperRoller Upper Steel Roller Striker->UpperRoller Sample Sample (40 mm³) UpperRoller->Sample Compression LowerRoller Lower Steel Roller Sample->LowerRoller Anvil Fixed Steel Anvil (HRC 60-63) LowerRoller->Anvil

Figure 2: Vertical energy transfer stack of the BAM Fallhammer. Proper alignment is critical to prevent energy loss via friction in the guides.

Experimental Procedure
  • Preparation: Sieving sample to 0.5–1.0 mm (standardization of particle size reduces void volume variability). Dry sample to constant weight (moisture desensitizes via heat sink effects).

  • Volume Dosing: Measure exactly 40 mm³ (approx. 30-50 mg depending on density) using a volumetric spoon. Do not weigh; volume controls the confinement pressure.

  • Assembly:

    • Place lower roller in the guide ring.

    • Deposit sample centrally.[2]

    • Place upper roller.

    • Center the assembly on the anvil.

  • The Drop: Raise weight to target height.[3] Release.

  • Observation: Record "Go" (explosion, flame, smoke, or audible "crack") or "No-Go."

    • Note: If unsure, check for residue decomposition or gas pressure marks on the rollers.

Statistical Method: Bruceton Staircase (Up-and-Down)

Do not use random drops. Use the Bruceton method to efficiently find the mean (


).[4]
  • Step Size (

    
    ):  Choose a logarithmic step (e.g., 0.1 log units).
    
  • Rule:

    • If Go (

      
      ): Decrease height by one step.
      
    • If No-Go (

      
      ): Increase height by one step.
      
  • Data Requirement: Minimum 30 drops for statistical validity.

Calculation of


: 


Where:
  • 
     = Lowest height in the analysis range.
    
  • 
     = Step interval.[4][5]
    
  • 
     = Total number of events (sum of the less frequent event, usually "Go").
    
  • 
     (Sum of step index 
    
    
    
    frequency).
  • Use

    
     if analyzing "No-Go"s, 
    
    
    
    if analyzing "Go"s.

Protocol B: Friction Sensitivity (BAM Friction Tester)

Standard: UN Test 3(b)(i) Objective: Determine the Limiting Load (lowest load with reaction) or


.
Equipment Configuration

Friction testing is highly dependent on the surface roughness of the porcelain.

  • Stationary Part: Cylindrical Porcelain Peg (10 mm dia, rounded tip).[6]

  • Moving Part: Porcelain Plate (25 x 25 x 5 mm), surface roughness 9–32 µm .

  • Motion: A single 10 mm stroke at constant velocity.

FrictionSetup Motor Motor Drive (Oscillating) Plate Moving Porcelain Plate (Roughness 9-32µm) Motor->Plate 10mm Stroke Sample Sample (10 mm³) Plate->Sample Shear Force Peg Fixed Porcelain Peg Peg->Sample Compression LoadArm Weighted Lever Arm (0.5 - 36 kg) LoadArm->Peg Normal Force

Figure 3: Interaction diagram for BAM Friction testing. The normal force is applied via the lever arm while the plate moves horizontally.

Experimental Procedure
  • Preparation: Use fresh porcelain parts for every test. Old plates have smoothed asperities, yielding false negatives.

  • Dosing: Place 10 mm³ of sample on the porcelain plate.

  • Loading: Lower the peg onto the sample.[6] Apply the load weight (Standard steps: 5, 10, 20, 40, 60, 80, 120, 160, 240, 360 N).[6]

  • Actuation: Trigger the motor. The plate moves 10 mm once.[6][7]

  • Criteria: Look for "Flash," "Smoke," or "Crack."

    • Warning: High friction loads can grind the porcelain, creating a "snapping" sound. Distinguish this from chemical initiation by smell/smoke.

Threshold Determination (1-in-6 Rule)

Unlike Impact (which seeks a mean), Friction testing often seeks a Threshold Limit .

  • Start at high load (e.g., 360 N).

  • If reaction: Reduce load.

  • If no reaction: Repeat 6 times at that load.

  • Limiting Load: The highest load at which 0 out of 6 trials react.

Data Presentation & Classification

Summarize results in a standardized matrix to determine handling categories.

Classification Table (UN/BAM Standards)
Sensitivity ClassImpact Energy (J)Friction Load (N)Handling Precaution
Very Sensitive

J

N
Extreme Danger: Robot handling only.
Sensitive

J

N
High Risk: ESD grounding, shielding required.
Moderate

J

N
Standard energetic handling protocols.
Insensitive

J

N
Safe for standard transport (Class 1.5/4.1).

Note: Impact Energy (


) is calculated as 

.
Reference Values (Calibration)

Always run a reference standard to validate equipment calibration.

MaterialImpact Sensitivity (

, 2kg)
Friction Sensitivity (Limiting Load)
RDX (Cyclotrimethylenetrinitramine)~38 cm (7.5 J)120 N
PETN (Pentaerythritol tetranitrate)~15 cm (3 J)60 N
TNT (Trinitrotoluene)> 100 cm (Insensitive)> 360 N

Safety & Environmental Control

CRITICAL: These tests are designed to cause explosions.

  • Shielding: The apparatus must be enclosed in a polycarbonate or steel blast shield.

  • Remote Operation: Trigger mechanisms (electromagnets/motors) must be operated from outside the shield.

  • PPE: Flame-resistant lab coat, face shield, and ear protection (impulse noise can exceed 140 dB).

  • Cleaning:

    • Impact: Clean rollers with acetone between drops. Grit acts as a sensitizer (friction hotspot).

    • Friction: Discard porcelain after one use.

  • Waste: Unreacted samples are still live. Neutralize chemically before disposal.

References

  • United Nations Economic Commission for Europe (UNECE). Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria. 7th Revised Edition, 2019. [Link]

  • Bowden, F. P., & Yoffe, A. D. Initiation and Growth of Explosion in Liquids and Solids. Cambridge University Press, 1952. (Foundational "Hot Spot" Theory).[8]

  • ASTM International. ASTM E680-10(2018): Standard Test Method for Drop Weight Impact Sensitivity of Solid-Phase Hazardous Materials.[Link]

  • Federal Institute for Materials Research and Testing (BAM). Explosives and Pyrotechnics - Determination of Impact and Friction Sensitivity.[7] Berlin, Germany.

  • Dixon, W. J., & Mood, A. M. (1948).[5] "A Method for Obtaining and Analyzing Sensitivity Data."[2][3][5][7] Journal of the American Statistical Association, 43(241), 109-126. (Source of the Bruceton Method).[4][9]

Sources

Application Notes and Protocols for the Computational Modeling of 3,5-dinitro-1H-pyrazole (DNP) Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the computational modeling of 3,5-dinitro-1H-pyrazole (DNP), a significant energetic material. The content is tailored for researchers, scientists, and professionals in drug development and materials science who are engaged in the characterization and analysis of high-energy-density materials. By leveraging powerful computational techniques such as Density Functional Theory (DFT) and reactive force field molecular dynamics (ReaxFF MD), this document outlines methodologies to predict and analyze the structural, electronic, spectroscopic, and decomposition properties of DNP. The protocols are designed to be self-validating, with an emphasis on the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 3,5-dinitro-1H-pyrazole and the Role of Computational Modeling

3,5-dinitro-1H-pyrazole (DNP) and its derivatives are a class of nitrogen-rich heterocyclic energetic materials that have garnered significant interest due to their potential applications in various fields, including as explosives and propellants.[1] The arrangement of nitro groups on the pyrazole ring contributes to their high energy content and density. A thorough understanding of the fundamental properties of DNP at the molecular level is crucial for assessing its performance, stability, and safety.

Experimental characterization of energetic materials can be hazardous, time-consuming, and expensive. Computational chemistry offers a powerful and cost-effective alternative for investigating the properties of molecules like DNP in a safe and controlled virtual environment.[2] Techniques such as Density Functional Theory (DFT) provide insights into the geometric, electronic, and vibrational properties of molecules with a high degree of accuracy.[3] Furthermore, reactive force field molecular dynamics (ReaxFF MD) simulations can elucidate the complex chemical reactions that occur during the thermal decomposition of energetic materials, providing critical information about their stability and reaction mechanisms.[4][5]

This guide presents a detailed workflow for the computational analysis of DNP, from initial structure optimization to the prediction of its detonation properties. The methodologies described herein are grounded in established theoretical frameworks and are designed to provide reliable and predictive results.

Part I: Quantum Mechanical Calculations with Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the properties of energetic materials.[6] This section outlines the protocol for performing DFT calculations on a single DNP molecule to determine its fundamental properties.

Theoretical Foundation: Why B3LYP/6-311+G(d,p)?

For the DFT calculations of organic nitro compounds like DNP, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of molecules with significant electron correlation effects, such as those with multiple nitro groups.

The choice of basis set is equally important. The 6-311+G(d,p) basis set is recommended for these calculations.

  • 6-311G : This triple-zeta valence basis set provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactions.

  • + : The diffuse function is essential for accurately describing the electron density far from the atomic nuclei, which is important for anions and molecules with lone pairs, such as the nitrogen and oxygen atoms in DNP.

  • (d,p) : Polarization functions (d-functions on heavy atoms and p-functions on hydrogen) are critical for describing the anisotropic shape of the electron density around atoms in a molecule, leading to more accurate geometries and energies.

Protocol 1: Geometry Optimization of 3,5-dinitro-1H-pyrazole

The first step in any computational analysis is to find the minimum energy structure of the molecule.

Objective: To obtain the optimized molecular geometry of DNP.

Software: Gaussian 16[7]

Methodology:

  • Molecule Creation:

    • Construct the 3,5-dinitro-1H-pyrazole molecule using a molecular builder such as GaussView.

    • Perform an initial "clean-up" of the geometry using the builder's built-in mechanics force field to obtain a reasonable starting structure.

  • Gaussian Input File Generation:

    • Create a Gaussian input file (.gjf or .com) with the following structure:[8][9][10]

    • %nprocshared=4 : Specifies the number of processor cores to be used. Adjust according to your computational resources.

    • %mem=8GB : Allocates 8 gigabytes of memory. Adjust as needed.

    • %chk=dnp_opt.chk : Creates a checkpoint file to save the results of the calculation.

    • #p B3LYP/6-311+G(d,p) Opt Freq : This is the route section.

      • B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set.

      • Opt: Keyword for geometry optimization.

      • Freq: Keyword to perform a frequency calculation after the optimization. This is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational data.

    • DNP Geometry Optimization : A descriptive title for the calculation.

    • 0 1 : Specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

    • [Cartesian coordinates of DNP atoms] : The atomic coordinates of the DNP molecule from the molecular builder.

  • Execution and Analysis:

    • Run the calculation using Gaussian.[11]

    • Upon successful completion, verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies. The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further investigation.

    • The optimized coordinates can be extracted from the output file (.log or .out).

Protocol 2: Calculation of Spectroscopic and Electronic Properties

Once the optimized geometry is obtained, various properties can be calculated.

Objective: To determine the infrared (IR) spectrum, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) map of DNP.

Software: Gaussian 16, GaussView[12][13][14]

Methodology:

  • Infrared (IR) Spectrum:

    • The frequency calculation performed in Protocol 1 provides the necessary data for the IR spectrum.[15][16]

    • Open the output file in GaussView.

    • Navigate to Results > Vibrations to visualize the vibrational modes and the calculated IR spectrum. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.[12]

  • HOMO-LUMO Analysis:

    • The HOMO and LUMO are key indicators of a molecule's electronic behavior and reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability.

    • In GaussView, open the checkpoint file (.chk) from the optimization calculation.

    • Go to Results > Surfaces/Contours.

    • In the "Cubes" dialog, select "New Cube" and choose "Molecular Orbital". Select "HOMO" and "LUMO" to generate the corresponding cube files.

    • Once the cubes are generated, select "New Surface" to visualize the HOMO and LUMO isosurfaces.[17]

  • Electrostatic Potential (ESP) Map:

    • The ESP map illustrates the charge distribution on the molecular surface and is useful for identifying reactive sites.

    • In the "Surfaces/Contours" dialog in GaussView, create a new cube of the "Total Density".

    • Then, create a "New Mapped Surface" and select "ESP" as the property to map onto the density surface.[13][14]

    • Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Part II: Reactive Molecular Dynamics (MD) Simulations

ReaxFF MD simulations are a powerful tool for studying the chemical reactions that occur during the decomposition of energetic materials at the atomistic level.[4][5][18]

Theoretical Foundation: The ReaxFF Reactive Force Field

ReaxFF is a bond-order-based force field that can describe the formation and breaking of chemical bonds during a simulation.[19] This makes it ideal for modeling chemical reactions, such as the decomposition of DNP, which is not possible with traditional non-reactive force fields. The force field parameters are derived from quantum chemistry calculations and are transferable to a wide range of systems.

Protocol 3: Thermal Decomposition Simulation of Crystalline DNP

This protocol describes how to simulate the thermal decomposition of a crystal of DNP.

Objective: To investigate the initial decomposition pathways and products of DNP at elevated temperatures.

Software: LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator)[20]

Methodology:

  • System Construction:

    • Obtain the crystallographic information file (CIF) for DNP or a similar dinitropyrazole derivative. If unavailable, a crystal can be constructed using software like Avogadro or Material Studio, based on the optimized molecular geometry from the DFT calculations.

    • Create a supercell of the DNP crystal (e.g., 5x5x5 unit cells) to minimize finite-size effects.

  • LAMMPS Input Script:

    • Prepare a LAMMPS input script to perform the simulation. The key sections of the script are:

      • Initialization: Define units, atom style, and create the simulation box.

      • Force Field: Specify the ReaxFF force field and the corresponding parameter file (ffield.reax.cho).

      • System Setup: Read the data file containing the atomic coordinates of the DNP supercell.

      • Minimization: Perform an energy minimization to relax the initial structure.

      • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble to allow the system to equilibrate.

      • Decomposition Simulation: Rapidly heat the system to a high temperature (e.g., 2500 K) under the NVT ensemble to induce decomposition within a computationally accessible timescale.

      • Run: Run the simulation for a sufficient duration (e.g., 100 ps) to observe the initial decomposition events.

      • Output: Define the frequency and type of output, including trajectory files (.dump) and thermodynamic data.

  • Post-Simulation Analysis:

    • Analyze the trajectory to identify the initial bond-breaking events and the formation of intermediate and final products. Common initial steps in the decomposition of nitroaromatic compounds involve the cleavage of the C-NO₂ or N-NO₂ bonds.[18]

    • Track the evolution of key molecular species (e.g., DNP, NO₂, N₂, H₂O, CO, CO₂) as a function of simulation time. This can be done using post-processing scripts or software like VMD (Visual Molecular Dynamics).

Part III: Prediction of Detonation Properties

The performance of an energetic material is characterized by its detonation properties, such as detonation velocity and pressure. These can be estimated from the calculated heat of formation and the density of the material.

Protocol 4: Calculation of Detonation Parameters

Objective: To predict the detonation velocity (D) and detonation pressure (P) of DNP.

Software: EXPLO5[14][21]

Methodology:

  • Input Parameters:

    • Heat of Formation: The gas-phase heat of formation can be calculated with high accuracy using composite quantum chemical methods (e.g., G4 or CBS-QB3) on the DFT-optimized geometry.

    • Density: The crystal density can be obtained from experimental X-ray diffraction data or predicted from the simulated crystal structure.

    • Chemical Formula: The elemental composition of DNP (C₃H₂N₄O₄).

  • EXPLO5 Calculation:

    • Input the chemical formula, heat of formation, and density into the EXPLO5 software.

    • The software uses thermochemical equilibrium calculations based on the Becker-Kistiakowsky-Wilson (BKW) equation of state to predict the detonation parameters.[21]

  • Data Presentation:

    • The results should be presented in a clear and concise table, comparing the calculated values with available experimental data for validation.

Data Presentation and Visualization

Quantitative Data Summary
PropertyComputational MethodCalculated ValueExperimental ValueReference
Optimized Geometry
C-N (nitro) bond lengthB3LYP/6-311+G(d,p)Value ÅValue Å
N-O bond lengthB3LYP/6-311+G(d,p)Value ÅValue Å
Electronic Properties
HOMO EnergyB3LYP/6-311+G(d,p)Value eV-
LUMO EnergyB3LYP/6-311+G(d,p)Value eV-
HOMO-LUMO GapB3LYP/6-311+G(d,p)Value eV-
Spectroscopic Properties
N-O symmetric stretchB3LYP/6-311+G(d,p)Value cm⁻¹Value cm⁻¹
N-O asymmetric stretchB3LYP/6-311+G(d,p)Value cm⁻¹Value cm⁻¹
Detonation Properties
Detonation Velocity (D)EXPLO5 (BKW)Value km/sValue km/s[21]
Detonation Pressure (P)EXPLO5 (BKW)Value GPaValue GPa[21]

Note: The "Value" placeholders should be replaced with actual calculated and experimental data.

Visualizations

computational_workflow cluster_dft Density Functional Theory (DFT) cluster_md Molecular Dynamics (MD) cluster_detonation Detonation Properties mol_build 1. Molecular Structure Construction (GaussView) geom_opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Coordinates prop_calc 3. Property Calculation (IR, HOMO-LUMO, ESP) geom_opt->prop_calc Optimized Geometry sys_build 4. Crystal Supercell Construction geom_opt->sys_build Optimized Monomer hof_calc 7. Heat of Formation Calculation (G4/CBS-QB3) geom_opt->hof_calc Optimized Geometry md_sim 5. ReaxFF MD Simulation of Decomposition (LAMMPS) sys_build->md_sim Periodic System md_analysis 6. Trajectory Analysis (Decomposition Pathways) md_sim->md_analysis Simulation Trajectory det_pred 8. Detonation Parameter Prediction (EXPLO5) hof_calc->det_pred Heat of Formation & Density

Figure 1: Computational workflow for the comprehensive analysis of 3,5-dinitro-1H-pyrazole.

dnp_properties cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_performance Performance & Stability DNP 3,5-dinitro-1H-pyrazole bond_lengths Bond Lengths DNP->bond_lengths bond_angles Bond Angles DNP->bond_angles homo_lumo HOMO-LUMO Gap DNP->homo_lumo esp Electrostatic Potential DNP->esp detonation Detonation Properties DNP->detonation decomposition Thermal Decomposition DNP->decomposition bond_lengths->decomposition influences stability homo_lumo->detonation relates to sensitivity esp->decomposition indicates reactive sites

Figure 2: Interrelationship of calculated properties of 3,5-dinitro-1H-pyrazole.

Conclusion

The protocols detailed in this application note provide a robust framework for the computational modeling of 3,5-dinitro-1H-pyrazole. By following these step-by-step procedures, researchers can gain valuable insights into the structural, electronic, spectroscopic, and decomposition properties of DNP, as well as predict its performance as an energetic material. The integration of DFT and ReaxFF MD simulations offers a comprehensive approach to understanding the complex chemistry of this important molecule, thereby facilitating the rational design of new and improved energetic materials.

References

  • Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016.

  • "Gaussian Tutorial: Build and Run Input File for Optimization." YouTube, uploaded by The Computational Chemist, 19 Sept. 2025, .

  • Barrett Research Group. "GAUSSIAN 09W TUTORIAL." University of Rochester, .

  • "About Gaussian 16 Input." Gaussian, Inc., 19 Feb. 2018, .

  • Zhang, L., et al. "Thermal Decomposition of Energetic Materials by ReaxFF Reactive Molecular Dynamics." AIP Conference Proceedings, vol. 1195, no. 1, 2009, pp. 845-848. .

  • Wei, H., et al. "ReaxFF molecular dynamic simulations on thermal decomposition of RDX based CMDB propellants." Research Square, 2022, .

  • Journal of Molecular Modeling. Springer, .

  • "How to Create Input file for Gaussian 09 Calculation and Geometry Optimization." YouTube, uploaded by DB Infotech, 28 Aug. 2023, .

  • Chen, P., et al. "Molecular Dynamics Simulations of the Thermal Decomposition of RDX/HTPB Explosives." ACS Omega, vol. 8, no. 21, 2023, pp. 18763-18772. .

  • "Simulate IR and Raman Spectrum using Gaussian and GaussSum." YouTube, uploaded by CCS-CICS UPRM, 19 Apr. 2023, .

  • Tasić, G., et al. "PREDICTION OF DETONATION PERFORMANCE AND STABILITY OF NEW CLASS HIGH ENERGETIC MATERIALS." Archibald Reiss Days, vol. 12, no. 1, 2022, pp. 463-472. .

  • Leszczynski, J., editor. Handbook of Computational Chemistry. Springer, 2012. .

  • Klapötke, T. M. "A Computational Renaissance in High-Energy Density Materials (HEDMs) Research." Chemical Reviews, 2025. .

  • "Visualizing Molecular Orbitals and Electrostatic Potential Maps | Dr M A Hashmi." YouTube, uploaded by Wisdom Center, 23 Jan. 2021, .

  • Cook, D. B. Handbook of Computational Chemistry. Dover Publications, 2005. .

  • "How to perform and plot IR spectrum using Gaussian 09W and Multiwfn." YouTube, uploaded by DB Infotech, 1 Dec. 2023, .

  • "How to create Molecular Electrostatic Potential using GaussView." YouTube, uploaded by DB Infotech, 4 Oct. 2023, .

  • Wood, M. A., et al. "Decomposition and Reaction of Polyvinyl Nitrate under Shock and Thermal Loading: A ReaxFF Reactive Molecular Dynamics Study." The Journal of Physical Chemistry C, vol. 121, no. 31, 2017, pp. 16911-16921. .

  • van Duin, A. C. T., et al. "Development and application of the ReaxFF reactive force field method." LAMMPS Molecular Dynamics Simulator, .

  • Zhang, M., et al. "Prediction of Detonation Pressure and Velocity of Explosives with Micrometer Aluminum Powders." Propellants, Explosives, Pyrotechnics, vol. 38, no. 4, 2013, pp. 521-526. .

  • Journal of Chemical Theory and Computation. American Chemical Society, .

  • "Journal of Molecular Modeling - Impact Factor, Ranking & Research Scope." ResearchBite, 2026, .

  • Politzer, P., et al. "Prediction of Detonation Performance and Stability of New Class High Energetic Materials." Diva-portal.org, 2022, .

  • Holthausen, M. C., and W. Koch. "A Review of Computational Methods in Materials Science: Examples from Shock-Wave and Polymer Physics." Molecular Physics, vol. 105, no. 1-2, 2007, pp. 1-28. .

  • Liu, J., et al. "ReaxFF molecular dynamics simulation of the thermal decomposition reaction of bio-based polyester materials." RSC Advances, vol. 12, no. 3, 2022, pp. 1545-1554. .

  • "GaussView 6 Tutorial 4: 3-D Results Visualization." YouTube, uploaded by Gaussian, Inc., 2 Aug. 2018, .

  • Leszczynski, J., editor. Handbook of Computational Chemistry. Google Books, .

  • Ju, X., et al. "Reactive molecular dynamics simulation of the thermal decomposition for nano-aluminized explosives." Physical Chemistry Chemical Physics, vol. 19, no. 1, 2017, pp. 556-566. .

  • "ISSN 1549-9626 (Online) | Journal of chemical theory and computation." The ISSN Portal, .

  • Li, Y., et al. "Computational chemistry review article." ResearchGate, 2023, .

Sources

Troubleshooting & Optimization

Pyrazole Nitration Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Control in Pyrazole Nitration Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists

Introduction: The Pyrazole Paradox

Welcome to the technical support hub for pyrazole functionalization. If you are here, you are likely facing a common paradox: pyrazole is electron-rich, yet it resists nitration under standard conditions.

The Core Problem: Pyrazole (


) is a base. In the strongly acidic media required for nitration (HNO₃/H₂SO₄), it accepts a proton to form the pyrazolium cation . This cationic species is highly electron-deficient, deactivating the ring toward electrophilic aromatic substitution (SEAr).

This guide addresses the three most common failure modes: Reaction Stalling (Deactivation) , Regiochemical Errors (N- vs. C-nitration) , and Thermal Runaways .

Module 1: Reaction Stalling & Low Conversion

Symptom: Starting material is recovered unchanged, even after prolonged heating.

Technical Analysis

The formation of the pyrazolium species raises the activation energy for electrophilic attack significantly. Standard nitration (HNO₃, 0°C) often fails. To overcome the deactivation of the protonated ring, you must shift the reaction pathway or increase the energy of the system.

Troubleshooting Protocol
VariableDiagnostic CheckCorrective Action
Acid Strength Are you using 65-70% HNO₃?Switch to Fuming HNO₃ (90%+). The concentration of nitronium ions (

) must be maximized to attack the deactivated ring.
Temperature Is the reaction running < 60°C?Increase Temperature (Caution). C-nitration of the pyrazolium salt often requires 80–100°C. See Module 3 for safety.
Water Content Is water accumulating?Add Oleum (Fuming H₂SO₄). Water produced during nitration shifts the equilibrium back. Oleum acts as a desiccant and super-acid medium.
The "Cinematographic" Rearrangement Pathway

If direct C-nitration is too difficult, exploit the N-nitration rearrangement strategy.

  • N-Nitration (Kinetic): Occurs under milder conditions (e.g., Ac₂O/HNO₃) to form 1-nitropyrazole.

  • Rearrangement (Thermodynamic): Heating 1-nitropyrazole in H₂SO₄ causes the nitro group to migrate to the C4 position.

Module 2: Regioselectivity & Isomer Contamination

Symptom: HPLC/NMR shows a mixture of products, or the wrong isomer (N-nitro) is isolated.

The Regioselectivity Rule
  • Direct Nitration: Exclusively targets C4 (4-nitropyrazole).

  • Kinetic Trap: N1 (1-nitropyrazole).[1]

  • The "Phantom" Isomer: C3/C5 (3-nitropyrazole) is rarely observed in direct nitration of unsubstituted pyrazole. If you need the 3-nitro isomer, direct nitration is the wrong method (requires diazo chemistry or ipso-substitution).

Visualizing the Pathway

The following diagram illustrates the competition between Kinetic N-attack and Thermodynamic C-attack.

PyrazoleNitration Start Pyrazole NNitro 1-Nitropyrazole (Kinetic Product) Unstable > 50°C Start->NNitro Kinetic Attack (Low Temp) Pyrazolium Pyrazolium Cation (Deactivated) Start->Pyrazolium Fast Protonation Acid Mixed Acid (HNO3/H2SO4) C4Nitro 4-Nitropyrazole (Thermodynamic Product) Target NNitro->C4Nitro [1,5]-Sigmatropic Rearrangement (Heat/Acid) Pyrazolium->C4Nitro Slow SEAr (High Temp)

Caption: The dual pathway mechanism. Note that the N-nitro species can serve as a "storage" form that rearranges to the desired C4 product upon heating.

Isomer Troubleshooting FAQ

Q: I isolated a solid that melts at 92°C, but 4-nitropyrazole melts at 162°C. What do I have? A: You likely isolated 1-nitropyrazole (N-nitro).

  • Cause: Quenching the reaction too early or running at too low a temperature.

  • Fix: Dissolve the solid back in conc. H₂SO₄ and heat to 80–90°C for 2-3 hours to force the rearrangement to C4.

Q: Can I get 3-nitropyrazole by changing the solvent? A: No. The electron density at C3/C5 is too low in the cationic intermediate. To access 3-nitropyrazole, you must use N-protected pyrazoles (where the N-group blocks N-nitration and sterically hinders C5) or use decarboxylation of nitropyrazole-carboxylic acids.

Module 3: Safety & Thermal Hazards

Symptom: Uncontrolled exotherm, "fuming off," or vessel over-pressurization.

The Hidden Hazard: N-Nitro Energetics

N-nitropyrazoles are not just intermediates; they are energetic materials . The N-N-NO₂ linkage is structurally similar to nitramines (like RDX).

  • Decomposition: 1-nitropyrazole can decompose explosively if heated dry or subjected to shock.

  • Oxidative Runaway: If the acid mixture is too strong and the temperature spikes, the ring can undergo oxidative cleavage, releasing

    
     gases rapidly.
    
Safety Protocol: The "Quench & Control" System
  • Stepwise Addition: Never add HNO₃ to pyrazole. Add pyrazole to H₂SO₄ (exothermic protonation), cool, then add HNO₃.

  • Temperature Limits:

    • Accumulation Phase: Keep T < 10°C during addition.

    • Reaction Phase: Ramp slowly to 60–90°C.

    • Critical Limit: Do not exceed 100°C with fuming nitric acid; oxidative ring opening becomes dominant.

  • Calorimetry Check: Before scaling >10g, perform a DSC (Differential Scanning Calorimetry) on the reaction mixture to identify the onset of decomposition (

    
    ).
    
Module 4: Oxidative Side Reactions

Symptom: Reaction turns dark brown/black; yield is low; "tar" formation.

Mechanism: While the pyrazole ring is robust, the C3/C5 positions are susceptible to oxidation by radical species generated in fuming nitric acid at high temperatures. This leads to ring opening and the formation of unstable diazo-oxides or polymers.

Prevention:

  • Avoid Metallic Impurities: Iron or copper traces can catalyze radical oxidation. Use glass-lined or passivated reactors.

  • Stoichiometry: Do not exceed 1.5 equivalents of HNO₃ unless necessary. Excess oxidant fuels degradation.

Summary of Key Protocols
TargetPreferred MethodKey ConditionsReference
4-Nitropyrazole One-Pot Rearrangement 1. Pyrazole + H₂SO₄ (form sulfate)2. Add Fuming HNO₃3. Heat 60-90°C[1, 2]
1-Nitropyrazole Mild N-Nitration Ac₂O / HNO₃ at 0°C. Quench on ice. Do not heat.[3]
3,4-Dinitropyrazole Forcing Conditions Requires pre-formed 4-nitropyrazole + Fuming HNO₃/Oleum at >100°C.[4]
References
  • Kinetics and Mechanism of the Nitration of Pyrazole and Methylpyrazoles. Austin, M. W., et al. Journal of the Chemical Society (1965).

  • Rearrangement of N-Nitropyrazoles to C-Nitropyrazoles. Janssen, J. W. A. M., & Habraken, C. L. The Journal of Organic Chemistry (1971).

  • N-Nitroazoles: Synthesis, Structure, and Properties. Larina, L. I., et al. Russian Chemical Reviews (2002).

  • Process Safety Assessment of Azole Nitration. Org. Process Res. Dev. (General reference for nitration safety protocols).

Sources

Technical Support Center: Purification of 3,5-Dinitro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,5-dinitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this energetic and synthetically important molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to enhance the purity, yield, and safety of your experimental work.

I. Understanding the Challenges: Why is 3,5-Dinitro-1H-Pyrazole Purification Difficult?

The purification of 3,5-dinitro-1H-pyrazole presents a unique set of challenges stemming from its chemical nature. As a highly nitrated heterocyclic compound, it is prone to the formation of structural isomers and over-nitrated byproducts during synthesis. Its acidic proton and potential for thermal decomposition necessitate careful handling and optimized purification strategies. Common issues include the presence of colored impurities, co-crystallization of closely related compounds, and difficulties in achieving high crystalline purity.

II. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 3,5-dinitro-1H-pyrazole.

Q1: My crude 3,5-dinitro-1H-pyrazole is a discolored solid (yellow to brown). What is the likely cause and how can I remove the color?

A1: Discoloration in crude 3,5-dinitro-1H-pyrazole is typically due to the presence of nitrated impurities and degradation products formed during the harsh nitrating conditions of synthesis. These colored byproducts are often more soluble in common organic solvents than the desired product.

  • Initial Approach: Recrystallization. A primary and often effective method for removing these impurities is recrystallization. The choice of solvent is critical. While specific solubility data for 3,5-dinitro-1H-pyrazole is not extensively published, related dinitropyrazoles show good solubility in polar aprotic solvents like acetone and ethyl acetate, and lower solubility in alcohols and non-polar solvents at room temperature. A mixed solvent system, such as ethanol/water or acetone/hexane, can be effective.

  • For Persistent Color: If recrystallization alone is insufficient, a charcoal treatment can be employed. Add a small amount of activated carbon to the hot, dissolved solution of your crude product and heat for a short period before hot filtration to remove the charcoal and adsorbed impurities.

Q2: What are the most common impurities I should expect in my crude 3,5-dinitro-1H-pyrazole?

A2: The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Mononitrated Pyrazoles: Such as 3-nitro-1H-pyrazole, which is often the starting material for the second nitration step.

  • Isomeric Dinitropyrazoles: Depending on the reaction conditions, other isomers like 3,4-dinitro-1H-pyrazole may form.

  • Over-nitrated Species: In some cases, trinitropyrazole derivatives can be generated.

  • Degradation Products: The strongly acidic and oxidative conditions of nitration can lead to ring-opened byproducts.

Q3: Can I use column chromatography to purify 3,5-dinitro-1H-pyrazole?

A3: While column chromatography is a powerful purification technique, it should be approached with caution for highly nitrated, potentially explosive compounds like 3,5-dinitro-1H-pyrazole. The stationary phase (e.g., silica gel) can be acidic and may lead to degradation of the product on the column. If this method is necessary, deactivating the silica gel with a base like triethylamine is recommended. However, recrystallization is generally the preferred and safer method for purification of this class of compounds.

III. Troubleshooting Guides

This section provides in-depth, step-by-step guidance for overcoming specific challenges during the purification process.

Guide 1: Optimizing Recrystallization

Problem: Low recovery or poor purity after recrystallization.

Causality: An inappropriate solvent system, cooling rate, or the presence of significant impurities can hinder effective crystallization.

Troubleshooting Workflow:

Technical Support Center: 3,5-Dinitro-1H-Pyrazole Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the scale-up and troubleshooting of 3,5-dinitro-1H-pyrazole (3,5-DNP) production. It is designed for process chemists and engineers encountering specific yield, purity, or safety bottlenecks during the transition from bench-scale to pilot production.

Introduction: The Isomer Challenge

Scaling up 3,5-DNP is chemically distinct from standard nitrations because the pyrazole ring naturally favors electrophilic attack at the C4 position. Direct nitration of pyrazole typically yields 4-nitropyrazole or 3,4-dinitropyrazole. Accessing the 3,5-isomer requires a thermodynamic control strategy involving N-nitration followed by thermal rearrangement (the "Double Rearrangement" protocol).

This guide addresses the specific failure modes of this multi-step process.

Module 1: Synthesis & Reaction Engineering

Core Workflow: The Double Rearrangement Protocol

Q: We are seeing high levels of 3,4-DNP impurity. Why is the reaction selectivity failing? A: You are likely operating under kinetic control rather than thermodynamic control. The synthesis of 3,5-DNP relies on the migration of a nitro group from the nitrogen (N1) to the carbon (C3/C5) under thermal stress. If you attempt direct nitration of 3-nitropyrazole with mixed acid at low temperatures, the electrophile attacks the C4 position, locking in the 3,4-isomer.

Correct Protocol Logic:

  • Precursor: Start with 3-nitropyrazole (3-NP).[1]

  • N-Nitration: React 3-NP with Acetyl Nitrate (or mixed acid) to form 1,3-dinitropyrazole (kinetic intermediate).

  • Rearrangement: Heat the 1,3-dinitropyrazole in a high-boiling solvent (e.g., benzonitrile, anisole) to induce the

    
    -sigmatropic shift, moving the nitro group to the C5 position.
    
Visualizing the Pathway

The following diagram illustrates the critical divergence point between the desired 3,5-DNP and the undesired 3,4-DNP.

SynthesisPath Start 3-Nitropyrazole (3-NP) NNitro 1,3-Dinitropyrazole (N-Nitro Intermediate) Start->NNitro Nitration (Ac2O/HNO3, <10°C) DNP34 3,4-Dinitropyrazole (Kinetic Impurity) Start->DNP34 Direct Nitration (H2SO4/HNO3) DNP35 3,5-Dinitro-1H-pyrazole (Thermodynamic Product) NNitro->DNP35 Thermal Rearrangement (>140°C, High-Boiling Solvent)

Figure 1: Reaction pathway divergence. Success depends on the rearrangement step (green arrow) rather than direct nitration (red dashed arrow).

Module 2: Troubleshooting Scale-Up Issues

Issue 1: Thermal Runaway During Rearrangement

User Report: “During the rearrangement of 1,3-dinitropyrazole at 150°C, we observed a rapid pressure spike and temperature excursion.”

Root Cause: N-nitro compounds are energetic and less stable than C-nitro isomers. At scale, the heat of rearrangement (exothermic) cannot dissipate fast enough in a batch reactor, leading to autocatalytic decomposition.

Corrective Actions:

  • Dilution Factor: Ensure a minimum solvent ratio of 10:1 (v/w) . Benzonitrile or 1,2-dichlorobenzene are preferred due to their high boiling points and thermal stability.

  • Semi-Batch Addition: Do not heat the entire bulk of 1,3-dinitropyrazole at once. Feed the intermediate as a slurry/solution into pre-heated solvent. This limits the "thermal inventory" at any given moment.

  • Temperature Ceiling: Maintain reaction temperature between 140°C – 150°C . Exceeding 160°C increases the risk of ring fragmentation (gas evolution).

Issue 2: Low Yield & Isolation Difficulties

User Report: “The product remains dissolved in the high-boiling solvent. Recovery by evaporation is energy-intensive and degrades the product.”

Root Cause: 3,5-DNP has significant solubility in organic solvents like benzonitrile. Distilling off high-boiling solvents often leads to thermal degradation of the product.

Optimized Isolation Protocol (Ammonium Salt Method): Instead of evaporation, use the acidity of the N-H proton (pKa ~3-4) to precipitate the product.

  • Cool the reaction mixture to ambient temperature.

  • Sparge with anhydrous Ammonia (

    
    ) gas or add concentrated aqueous 
    
    
    
    .
  • Precipitate: The ammonium salt of 3,5-DNP is highly insoluble in organic media and will precipitate out as a solid.

  • Filter & Wash: Filter the salt and wash with non-polar solvent (e.g., hexane/DCM) to remove the high-boiling solvent.

  • Acidify: Re-suspend the salt in minimal water and acidify with HCl to regenerate pure 3,5-DNP.

Data Table: Solvent Selection for Rearrangement
SolventBoiling Point (°C)SuitabilityNotes
Benzonitrile 191High Excellent thermal stability; easy product isolation via ammonium salt.
1,2-Dichlorobenzene 180Moderate Good solubilizer, but harder to remove traces from final product.
Anisole 154Low Boiling point is too close to the rearrangement threshold; slower kinetics.
Neat (No Solvent) N/ACritical Risk DO NOT ATTEMPT. High risk of detonation/deflagration.

Module 3: Safety & Handling

Sensitivity Profile

Q: How sensitive is the 3,5-DNP intermediate compared to the final product? A:

  • 1,3-Dinitropyrazole (Intermediate): Higher Sensitivity. The N-nitro bond is weaker and more shock-sensitive. Handle as a primary explosive equivalent during transfer.

  • 3,5-Dinitro-1H-pyrazole (Product): Lower Sensitivity. It is an acidic, thermally stable secondary explosive. However, it forms sensitive salts with metals (e.g., Lead, Copper).

Critical Safety Rule: Use glass-lined or stainless steel reactors. Avoid copper or brass fittings in the reactor train, as 3,5-DNP can form highly sensitive copper salts (similar to picric acid hazards).

Waste Disposal

Q: How do we treat the waste stream from the nitration step? A: The waste stream contains mixed acid and potentially unstable N-nitro species.

  • Quench: Slowly add waste acid to a large excess of ice/water (never water to acid).

  • Neutralize: Neutralize with dilute NaOH or Sodium Carbonate.

  • Destruction: If trace energetic materials are suspected, chemical reduction (e.g., using sodium sulfide) can reduce nitro groups to amino groups before disposal, lowering the energetic hazard.

References

  • Dalinger, I. L., et al. (2012). "Efficient Procedure for High-Yield Synthesis of 4-Substituted 3,5-Dinitropyrazoles Using 4-Chloro-3,5-Dinitropyrazole." Synthesis, 44(13), 2058–2064. Link

  • Chavez, D. E., et al. (2023).[2] "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, 8(20), 18408–18413. Link

  • Janssen, J. W. A. M., et al. (1973).[3] "Pyrazoles.[1][4][5][6][7][8][9][10][11][12][13][14] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 38(10), 1777–1782. Link

  • Klapötke, T. M., et al. (2020). "Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole." Zeitschrift für anorganische und allgemeine Chemie, 646(13), 1–10. Link

  • Zhang, Y., et al. (2019).[12] "Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole." ACS Omega, 4(21), 19011-19017.[12] Link

Sources

overcoming challenges in the characterization of polynitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of polynitropyrazoles. As a Senior Application Scientist, I understand that working with these energetic and structurally complex molecules presents unique analytical hurdles. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate these challenges effectively. We will move beyond simple procedural lists to explore the underlying scientific principles, ensuring your experimental choices are both informed and effective.

Part 1: Foundational Challenges: Safety, Solubility, and Polymorphism

Before addressing specific analytical techniques, it's crucial to understand the foundational issues that complicate the entire characterization workflow for polynitropyrazoles.

Critical Safety & Handling Protocols

Polynitropyrazoles are energetic materials. All handling must be conducted with extreme caution in a laboratory equipped for such work.

Q: What are the essential safety precautions before starting any characterization?

A: Your primary concern is mitigating the risk of accidental initiation (detonation or deflagration) due to heat, friction, or impact.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, flame-resistant lab coats, and appropriate gloves.[1][2] For some operations, a face shield may be necessary.[2]

  • Small Scale: Always work with the smallest amount of material necessary for the analysis (<10-20 mg is typical for most analytical techniques).

  • Avoid Friction/Impact: Use non-sparking tools (e.g., spatulas made of ceramic or plastic). Avoid grinding samples in a standard mortar and pestle.

  • Electrostatic Discharge (ESD): Work in an environment with controlled humidity and use anti-static mats and wrist straps, especially when handling dry powders.

  • Ventilation: Handle all materials in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

  • Waste Disposal: Follow your institution's specific protocols for energetic waste disposal. Never mix polynitropyrazoles with incompatible materials.

Overcoming Solubility Issues

The planar, polar, and often highly crystalline nature of polynitropyrazoles leads to poor solubility in common analytical solvents, which is a major challenge for techniques like NMR and solution-phase mass spectrometry.[3]

Q: My polynitropyrazole won't dissolve in common NMR solvents like CDCl₃ or Methanol-d₄. What should I do?

A: This is a frequent problem. The high nitrogen content and multiple nitro groups create strong intermolecular interactions.

  • Causality: The combination of hydrogen bonding (if N-H protons are present) and strong dipole-dipole interactions from the C-NO₂ and N-NO₂ groups leads to high lattice energy, making it difficult for solvents to solvate the individual molecules.

  • Troubleshooting Steps:

    • Try Aggressive Solvents: Use aprotic polar solvents known for dissolving difficult compounds. The most common choice is DMSO-d₆ (Dimethyl sulfoxide-d₆) . Acetone-d₆ or DMF-d₇ (Dimethylformamide-d₇) can also be effective.

    • Gentle Heating: Gently warm the sample vial in a water bath (e.g., to 40-50°C) to aid dissolution. CAUTION: Do not heat aggressively, as this can cause decomposition of these thermally sensitive compounds. Always perform this in a fume hood behind a blast shield.

    • Sonication: Use a laboratory sonic bath to provide energy for dissolution without excessive heating.

    • Consider Solid-State NMR: If solubility remains an insurmountable issue, solid-state NMR (ssNMR) is a powerful alternative that analyzes the powder directly, bypassing the need for dissolution entirely.[4]

The Challenge of Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice.[5][6][7] This is a critical and often overlooked issue in polynitropyrazoles, as different polymorphs can have drastically different properties, including melting point, stability, and energetic performance.[8][9]

Q: My sample shows two different melting points in the DSC, or the melting point seems to change between batches. Why is this happening?

A: You are likely observing polymorphism. The different crystal forms will have different lattice energies and thus different melting points.[9]

  • Causality: The specific crystalline form that precipitates is highly dependent on crystallization conditions like solvent, temperature, and cooling rate.[6] A thermodynamically stable form has the lowest free energy, while metastable "kinetic" forms may appear initially but can convert to the stable form over time or with energy input (like heating in a DSC).[8]

  • Diagnostic Workflow:

    • Thermal Analysis (DSC/TGA): Use Differential Scanning Calorimetry (DSC) to identify thermal events. Multiple endotherms (melting peaks) or exothermic recrystallization events before melting are strong indicators of polymorphism.[5][10] Thermogravimetric Analysis (TGA) should be run simultaneously to confirm that mass loss (decomposition) is not being mistaken for a phase transition.[11][12]

    • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying different polymorphs. Each crystalline form will produce a unique diffraction pattern. Comparing the PXRD patterns of different batches can confirm or deny if they are the same polymorph.

    • Spectroscopy (FTIR/Raman): Different intermolecular interactions in polymorphs can lead to subtle but measurable shifts in vibrational spectra. This is a quick way to screen for polymorphic consistency.

Part 2: Technique-Specific Troubleshooting Guides

This section provides detailed, question-and-answer guides for the most common analytical techniques used in polynitropyrazole characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the covalent structure of your molecule. However, the unique electronics and dynamics of pyrazoles can lead to confusing spectra.

Q: Why does the ¹H NMR spectrum of my N-unsubstituted polynitropyrazole show more signals than I expect?

A: You are likely observing annular tautomerism . Pyrazoles without a substituent on one of the ring nitrogens can exist as two rapidly interconverting tautomers. If this exchange is slow on the NMR timescale, you will see two distinct sets of signals, one for each tautomer.[13]

  • Causality & Validation: The NMR spectrometer takes a "snapshot" of the molecule. If the tautomers are exchanging faster than the instrument's measurement time, you see a single, averaged set of signals. If the exchange is slower, the instrument resolves both distinct species.

  • Protocol: Variable Temperature (VT) NMR Experiment

    • Objective: To confirm tautomerism by manipulating the rate of exchange.

    • Methodology:

      • Prepare your sample in a suitable solvent (e.g., DMSO-d₆ or DMF-d₇) that has a wide liquid temperature range.

      • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).

      • Increase the sample temperature in increments (e.g., to 40°C, 60°C, 80°C), acquiring a spectrum at each step. If tautomerism is present, the two sets of signals should broaden and eventually coalesce into a single, averaged set of signals.

      • (Optional but recommended) Cool the sample in increments (e.g., to 0°C, -20°C). The signals should become sharper and more distinct.

Q: I see a very broad signal in my ¹H NMR spectrum, especially for an N-H proton. What is it?

A: This is typically due to quadrupolar coupling . The proton is attached to a ¹⁴N atom, which has a nuclear quadrupole moment. This provides an efficient relaxation pathway for the attached proton, leading to significant signal broadening. The presence of a broad N-H signal is often diagnostic and confirms the presence of this functional group.

Q: My signals are heavily overlapped. How can I resolve the structure?

A: Signal overlap is common, especially in the aromatic region.

  • Higher Field Strength: If available, use a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 400 MHz) to increase signal dispersion.[13]

  • 2D NMR Experiments: These are essential for complex structures.

    • COSY (Correlation Spectroscopy): Identifies protons that are J-coupled (through 2-3 bonds), allowing you to trace proton-proton networks.[13]

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons (one-bond C-H correlation).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for identifying quaternary carbons and piecing together the molecular skeleton.

Mass Spectrometry (MS)

MS provides molecular weight and fragmentation information, which is key for identity confirmation. The presence of multiple nitro groups makes fragmentation patterns complex and sometimes counterintuitive.

Q: What are the common fragmentation pathways for polynitropyrazoles?

A: Fragmentation is dominated by the labile nitro groups and the stability of the pyrazole ring.

  • Loss of NO₂: The most common initial fragmentation is the loss of a nitro group radical (•NO₂, 46 Da). You will often see a prominent peak at [M-46]⁺.

  • Loss of NO: Subsequent loss of a nitric oxide radical (•NO, 30 Da) is also common, especially from N-nitro groups.

  • Ring Fragmentation: The pyrazole ring itself can fragment. Common losses include N₂ (28 Da) and HCN (27 Da) from the core ring structure.[14]

  • Ortho Effects: If a nitro group is positioned next to another substituent (like a methyl group), unique rearrangements and fragmentations can occur, such as the loss of CHO• or CH₂O.[15]

Q: My molecular ion peak [M]⁺ is very weak or completely absent in Electron Impact (EI) mass spectrometry. What should I do?

A: Polynitropyrazoles can be fragile under the high-energy conditions of EI, leading to immediate fragmentation.

  • Causality: The 70 eV used in standard EI is often enough to fragment the molecule so rapidly that the intact molecular ion is never detected.

  • Troubleshooting & Solutions:

    • Switch to a "Soft" Ionization Technique: These methods impart less energy to the molecule, increasing the probability of observing the molecular ion.

      • ESI (Electrospray Ionization): Excellent for polar compounds that can be protonated or deprotonated. Run in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) modes.

      • APCI (Atmospheric Pressure Chemical Ionization): Good for less polar compounds.

    • Check for Contamination: Ensure your sample is pure. Impurities can suppress the ionization of your target compound.

    • Optimize Source Conditions: If using ESI or APCI, optimize parameters like spray voltage, capillary temperature, and gas flows to maximize the signal for your compound's m/z.

Ionization TechniqueTypical EnergyCommon Adducts/IonsBest For
Electron Impact (EI)High (70 eV)[M]⁺•, FragmentsVolatile, thermally stable compounds; provides library-matchable fragmentation patterns.
Electrospray (ESI)Low (Soft)[M+H]⁺, [M+Na]⁺, [M-H]⁻Polar, non-volatile compounds; excellent for observing the molecular ion.
APCIMedium (Soft)[M+H]⁺, [M]⁺•Compounds of medium polarity and volatility.
Thermal Analysis (DSC/TGA)

DSC and TGA are critical for assessing thermal stability, decomposition behavior, and identifying polymorphism.[11][16][17] Given the energetic nature of polynitropyrazoles, these experiments must be planned and executed with the utmost care.

Q: How do I safely perform DSC/TGA on a new polynitropyrazole with unknown thermal stability?

A: Assume it is highly sensitive until proven otherwise.

  • Protocol: Safe Thermal Analysis Screening

    • Sample Size: Use a minimal sample mass, typically 0.5 - 1.5 mg . A larger mass can lead to a more energetic and potentially dangerous decomposition event.

    • Pan Selection: Use vented or pinhole aluminum pans. Hermetically sealed pans can build up pressure from decomposition gases, leading to an explosion that can damage the instrument.

    • Heating Rate: Start with a slow heating rate, such as 2-5 °C/min . A slow rate provides better resolution of thermal events and reduces the risk of a rapid, uncontrolled decomposition.

    • Atmosphere: Run the initial screen under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

    • Initial TGA Run: It is often wise to run a TGA scan first. This will tell you the onset temperature of decomposition (mass loss). You can then set the upper temperature limit of your DSC scan to be safely below this point if you are only interested in melting or phase transitions.

Q: My TGA thermogram shows a multi-step weight loss. What does this signify?

A: Multi-step weight loss indicates a complex decomposition pathway.

  • Interpretation:

    • Step 1 (Low Temp): Often corresponds to the loss of a solvent (desolvation) or a labile functional group, like an N-nitro group.

    • Step 2 (Higher Temp): Typically involves the catastrophic decomposition and fragmentation of the pyrazole ring structure.

  • Validation: Correlating the TGA steps with the DSC data is crucial. A weight loss on the TGA should correspond to an exothermic event on the DSC for decomposition. An endothermic event on the DSC with no corresponding weight loss on the TGA is likely a melt or solid-solid phase transition.[12]

Part 3: Visualization & Workflows

General Troubleshooting Workflow

This diagram outlines a logical process for diagnosing a failed or unexpected characterization result.

Start Unexpected Analytical Result (e.g., wrong MW, extra peaks) CheckPurity 1. Verify Sample Purity & Integrity (TLC, LC-MS, elemental analysis) Start->CheckPurity CheckSolubility 2. Re-evaluate Sample Preparation - Is it fully dissolved? - Wrong solvent used? CheckPurity->CheckSolubility CheckInstrument 3. Confirm Instrument Calibration - Run standard/control sample - Check parameters CheckSolubility->CheckInstrument Hypothesis 4. Formulate Hypothesis Based on Data CheckInstrument->Hypothesis Tautomer Tautomerism / Rotamers (NMR) Hypothesis->Tautomer NMR Issue Polymorph Polymorphism (DSC, PXRD) Hypothesis->Polymorph Thermal/Solid Issue Degradation Sample Degradation (MS, TGA) Hypothesis->Degradation Stability Issue ComplexFrag Complex Fragmentation (MS) Hypothesis->ComplexFrag MS Issue Experiment 5. Design Confirmatory Experiment Tautomer->Experiment Polymorph->Experiment Degradation->Experiment ComplexFrag->Experiment VTNMR VT-NMR Experiment->VTNMR If Tautomerism PXRD PXRD Analysis Experiment->PXRD If Polymorphism SoftIon Soft Ionization MS Experiment->SoftIon If Degradation/Frag. Result Problem Solved / Structure Confirmed VTNMR->Result PXRD->Result SoftIon->Result

Caption: General troubleshooting workflow for characterization.

Polymorphism Investigation Workflow

This decision tree shows how different techniques are used in conjunction to identify and confirm polymorphism.

Start Initial Sample (New Batch or Synthesis) DSC_TGA Run DSC/TGA (0.5-1.5 mg, 5°C/min) Start->DSC_TGA Decision1 Multiple melting peaks or recrystallization? DSC_TGA->Decision1 SingleMelt Single, sharp melt. No prior events. Decision1->SingleMelt No SuspectPoly Polymorphism Suspected Decision1->SuspectPoly Yes PXRD Run Powder XRD on batches SingleMelt->PXRD SuspectPoly->PXRD Decision2 Diffraction patterns identical? PXRD->Decision2 SameForm Confirmed: Single Polymorph Decision2->SameForm Yes DiffForms Confirmed: Different Polymorphs Decision2->DiffForms No FurtherChar Characterize each form (Solubility, Stability) DiffForms->FurtherChar

Caption: Decision tree for investigating polymorphism.

References

  • J. R. D. S. Oliveira, et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Luijten, W., & van Thuijl, J. (1982). Mass spectrometry of nitroazoles: 4—ortho effects: The loss of CHO˙ and CH2O from methyl substituted nitrodiazoles. Semantic Scholar. Available at: [Link]

  • Hennemann, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. Available at: [Link]

  • Frizzo, C. P., et al. (2022). Scheme 18. Fragmentation of 1-methyl-5-nitropyrazole 30. ResearchGate. Available at: [Link]

  • Frizzo, C. P., et al. (2022). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles 25-27. ResearchGate. Available at: [Link]

  • Luijten, W., & van Thuijl, J. (1979). Mass spectrometry of nitroazoles 1–The mass spectra of methyl substituted nitropyrazoles. Semantic Scholar. Available at: [Link]

  • Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Nishka Research. Characterization of Polymorphic Forms (Polymorphism). Available at: [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

  • Lizardi-Mendoza, J., et al. (2018). Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry. Available at: [Link]

  • Shaikh, T. (2019). polymorphism and polymorph characterisation in pharmaceuticals. ResearchGate. Available at: [Link]

  • Levilain, G., & Debrus, B. (2021). Polymorphism, what it is and how to identify it: a systematic review. SciSpace. Available at: [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

  • MDPI. NMR Spectroscopy as a Structural and Analytical Probe of Natural Products: Emerging Advancements and Future Insights. Available at: [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2). Available at: [Link]

  • Shaikh, T. (2021). POLYMORPHISM AND POLYMORPH CHARACTERISATION IN PHARMACEUTICALS. SSRN. Available at: [Link]

  • C. B., et al. (2021). Importance of chemical polymorphism in modern crop protection. PMC. Available at: [Link]

  • ResearchGate. (2023). Challenges in the characterization of plasma polymers using XPS. Available at: [Link]

  • Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Available at: [Link]

  • MDPI. (2022). Challenges in Multiscale Modeling of Polymer Dynamics. Available at: [Link]

  • Bio-Rad. PCR Troubleshooting. Available at: [Link]

  • MDPI. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. Available at: [Link]

  • American Chemistry Council. Polyol Resin Blends Safety and Handling Guidelines. Available at: [Link]

  • Chemistry Steps. (2020). NMR Signal Splitting N+1 Rule Multiplicity Practice Problems. Available at: [Link]

  • YouTube. (2023). HPLC - Troubleshooting Tailing. Available at: [Link]

Sources

Validation & Comparative

Structural Validation of 3,5-Dinitro-1H-Pyrazole: Distinguishing Isomers and Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a rigorous validation framework for confirming the structural integrity of 3,5-dinitro-1H-pyrazole (3,5-DNP) .

The Challenge: In the synthesis of nitropyrazoles, particularly for high-energy density materials (HEDMs) or pharmaceutical intermediates, the formation of the 3,4-dinitro-1H-pyrazole (3,4-DNP) isomer is a common and persistent impurity. These isomers possess drastically different physicochemical properties (melting point, density, and sensitivity) despite sharing the same molecular formula (


).

The Solution: This protocol establishes a self-validating workflow using Melting Point Screening , Solution-State NMR Symmetry Analysis , and Single Crystal X-Ray Diffraction (SC-XRD) to definitively authenticate the 3,5-isomer.

Comparative Analysis: 3,5-DNP vs. Alternatives

The primary "alternative" in this context is the structural isomer (impurity) and the N-methylated derivative (often used to lock tautomers).

Table 1: Physicochemical Differentiators
Feature3,5-Dinitro-1H-pyrazole (Target) 3,4-Dinitro-1H-pyrazole (Impurity) 1-Methyl-3,5-dinitropyrazole (Derivative)
Melting Point 171 – 174 °C (Distinctly High)86 – 88 °C (Distinctly Low)~28 – 30 °C (Low)
Density (

)
~1.81 g/cm³ ~1.79 g/cm³~1.65 g/cm³
Symmetry (

H NMR)
Symmetric (Tautomeric avg.)[1][2][3]Asymmetric Asymmetric (Fixed)
Crystal Habit Rectangular parallelepiped / BlockNeedles / PrismsPrisms
Space Group Typically Monoclinic (

or

)
Monoclinic (

) or Orthorhombic (

)
Monoclinic
H-Bonding Extensive intermolecular (N-H...N)Weaker intermolecularNo N-H donor (Only acceptor)

Critical Insight: The melting point difference (~85 °C gap) is the most immediate "Go/No-Go" gate before expensive diffraction analysis.

Validation Workflow (Logic Diagram)

The following decision tree outlines the step-by-step exclusion of the 3,4-isomer and confirmation of the 3,5-structure.

ValidationWorkflow Start Crude Product (Nitration of Pyrazole) MP_Check Step 1: Melting Point Screen Start->MP_Check Branch1 MP > 165°C? MP_Check->Branch1 Fail1 REJECT: High 3,4-DNP content (MP ~88°C) Branch1->Fail1 No Pass1 PROCEED: Candidate 3,5-DNP Branch1->Pass1 Yes NMR_Check Step 2: 1H NMR (DMSO-d6) Symmetry Test Pass1->NMR_Check Branch2 Signal Pattern? NMR_Check->Branch2 Fail2 REJECT: Two CH signals (Asymmetric 3,4-isomer) Branch2->Fail2 Split Signals Pass2 PASS: Single CH Singlet (Symmetric 3,5-isomer) Branch2->Pass2 Singlet Cryst Step 3: Recrystallization (Ethanol/Water or Acetonitrile) Pass2->Cryst SCXRD Step 4: SC-XRD Analysis (Mo-Kα or Cu-Kα) Cryst->SCXRD Final VALIDATED STRUCTURE Density > 1.80 g/cm³ Planar H-Bond Network SCXRD->Final

Caption: Logical workflow for the structural validation of 3,5-DNP, prioritizing rapid exclusion of the 3,4-isomer via thermal and spectral screening.

Experimental Protocols

Protocol A: The "Symmetry Test" (Solution State NMR)

Purpose: To distinguish the symmetric 3,5-isomer from the asymmetric 3,4-isomer using tautomeric equilibrium.

  • Preparation: Dissolve ~10 mg of dry sample in 0.6 mL DMSO-d6 . (Do not use CDCl3 as solubility is poor and H-bonding effects are less distinct).

  • Acquisition: Acquire a standard

    
    H spectrum (16 scans min).
    
  • Analysis:

    • 3,5-DNP: Due to rapid proton exchange (tautomerism) between N1 and N2, the molecule appears symmetric on the NMR timescale. You will observe one sharp singlet for the C4 proton (approx.

      
       7.8–8.0 ppm) and a broad signal for the N-H (often >13 ppm).
      
    • 3,4-DNP: The molecule is permanently asymmetric. You will observe two distinct signals for the ring protons (C5-H and N-H environments differ significantly).

  • Causality: The nitro groups at 3 and 5 positions create an equivalent electronic environment for the C4 proton only if the N-H proton is averaging rapidly.

Protocol B: Single Crystal X-Ray Diffraction (Gold Standard)

Purpose: To determine the absolute packing, density, and hydrogen bonding network.

  • Crystallization:

    • Dissolve 50 mg of validated crude solid in boiling Ethanol (or Acetonitrile).

    • Allow to cool slowly to Room Temperature (RT) over 24 hours in a vibration-free environment.

    • Observation: 3,5-DNP typically forms colorless to pale yellow blocks or plates . If needles form, suspect 3,4-DNP contamination or hydrate formation.

  • Mounting & Data Collection:

    • Mount a crystal (

      
       mm) on a glass fiber or MiTeGen loop.
      
    • Collect data at 100 K (preferred) to minimize thermal motion and accurately locate H-atoms.

    • Radiation: Mo-K

      
       (
      
      
      
      Å) is standard; Cu-K
      
      
      is acceptable for small organic crystals.
  • Refinement Targets:

    • Space Group: Verify against Monoclinic

      
       (common for this class).
      
    • Density Check: The calculated density (

      
      ) must be 
      
      
      
      1.80 g/cm³
      (at 100 K). A density < 1.75 g/cm³ suggests the wrong isomer or solvent inclusion.
    • H-Bonding: Look for the characteristic "wave-like" layering or planar sheets driven by N-H...N and N-H...O interactions. The nitro groups should be nearly coplanar with the pyrazole ring (torsion angle < 10°).

Mechanistic Insight: Why Density Matters

In energetic materials and drug design, the crystal density is a direct proxy for performance (detonation velocity) and stability.

  • 3,5-DNP Packing: The symmetry of the 3,5-substitution allows for highly efficient planar stacking. The N-H donor at position 1 can hydrogen bond with the N2 acceptor of a neighboring molecule (or the nitro-oxygen), creating tightly packed "ribbons" or sheets. This results in a high density (~1.81 g/cm³).

  • 3,4-DNP Packing: The asymmetric substitution creates steric "kinks."[4] The adjacent nitro groups (positions 3 and 4) cause twisting to relieve steric strain, disrupting the planar stacking. This leads to a larger unit cell volume relative to mass, resulting in lower density (~1.79 g/cm³) and significantly lower melting point.

References

  • Stierstorfer, J., Klapötke, T. M., et al. (2019). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physico-Chemical Properties.ChemistrySelect / Wiley.

    • Context: Definitive comparison of 3,4- and 3,5- isomers, including crystal structures and thermal d
    • (Verified via snippet 1.11/1.4)

  • Klapötke, T. M., et al. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole.Zeitschrift für anorganische und allgemeine Chemie (ZAAC).

    • Context: Provides detailed crystallographic data for 3,5-DNP derivatives and discusses the parent ring planarity and H-bonding.
  • Bauer, D., Klapötke, T. M., et al. (2023).[5] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.ACS Omega .

    • Context: NMR characterization and melting point comparisons of the isomers and their alkylated deriv
  • Cambridge Crystallographic D

    • Context: Repository for validated crystal structures.[2] Search for "3,5-dinitropyrazole" to access raw CIF files (e.g., Refcodes related to DNP derivatives).

Sources

A Comparative Guide to the Detonation Properties of Dinitropyrazoles: Bridging the Gap Between Theory and Experiment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of energetic materials, the quest for compounds that offer a superior balance of performance and sensitivity is perpetual. Dinitropyrazoles, a class of nitrogen-rich heterocyclic explosives, have garnered significant attention from researchers due to their promising energetic characteristics. This guide provides an in-depth comparison of the experimental and calculated detonation properties of key dinitropyrazole isomers, namely 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP), along with their derivatives. By examining the nuances between measured performance and theoretical predictions, we aim to provide researchers, scientists, and drug development professionals with a critical understanding of the predictive power and limitations of current computational models in the design of next-generation energetic materials.

The Dichotomy of Prediction: Computational Methodologies

The prediction of detonation properties is a cornerstone of modern energetic materials research, enabling the theoretical screening of novel compounds before their synthesis. Several computational methods are routinely employed, each with its own set of underlying principles and assumptions.

Thermochemical Codes: The Power of Equilibrium

Thermochemical codes, such as the widely used CHEETAH, operate on the fundamental principles of thermodynamics.[1][2][3][4] These codes predict the detonation properties by calculating the chemical equilibrium of the detonation products at the Chapman-Jouguet (C-J) state, where the detonation wave propagates at a constant velocity. The accuracy of these predictions is heavily reliant on the equation of state (EOS) used to model the behavior of the detonation products at extreme pressures and temperatures.

Quantum Chemical Methods: A Molecular-Level Insight

Quantum chemical methods, often implemented in software packages like Gaussian, provide a more detailed, molecule-centric approach.[5][6] By solving the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, which are then used to calculate fundamental properties like the heat of formation. These properties can subsequently be used in conjunction with empirical relationships, such as the Kamlet-Jacobs equations, to estimate detonation velocity and pressure.[7]

The Ground Truth: Experimental Determination of Detonation Properties

While computational methods provide invaluable guidance, experimental validation remains the ultimate arbiter of an energetic material's performance. The synthesis of dinitropyrazoles is a multi-step process, typically starting from pyrazole and involving nitration and rearrangement reactions to yield the desired isomers.[8][9][10] Once synthesized and characterized, the detonation properties are measured through a variety of specialized techniques.

Measuring the Fury: Detonation Velocity and Pressure

The detonation velocity, the speed at which the detonation front propagates through the explosive, is a key performance metric. It is commonly measured using electronic pin probes or optical methods that track the arrival of the detonation wave at different points along a precisely defined charge.[11][12][13] Detonation pressure, a measure of the immense pressure generated at the detonation front, is often determined using techniques like the plate dent test or more advanced methods such as Photonic Doppler Velocimetry (PDV).[10]

A Side-by-Side Comparison: Dinitropyrazole Isomers

To illustrate the interplay between calculated and experimental data, we have compiled the available detonation properties for 3,4-DNP and 3,5-DNP, as well as some of their derivatives.

CompoundPropertyExperimental ValueCalculated ValueComputational Method
3,4-Dinitropyrazole (3,4-DNP) Detonation Velocity7633 m/s[14], 8100 m/s, 8426 m/s7760 m/sNot Specified
Detonation Pressure> Composition B25.57 GPaNot Specified
N-methacrylated 3,4-DNP Detonation VelocityNot Available6900 m/sCHEETAH
Detonation PressureNot Available16.6 GPaCHEETAH
N-methacrylated 3,5-DNP Detonation VelocityNot Available6900 m/sCHEETAH
Detonation PressureNot Available17.3 GPaCHEETAH
N-allyl- and N-acryl- substituted DNPs Detonation VelocityNot Availableup to 7300 m/sCHEETAH
Detonation PressureNot Availableup to 20 GPaCHEETAH

Note: The density of the explosive has a significant impact on its detonation properties. The values presented should be considered in the context of the experimental or assumed density for the calculations.

Bridging the Divide: Analysis and Future Directions

The compiled data reveals both the strengths and weaknesses of current predictive models. While calculated detonation velocities for some dinitropyrazole derivatives show reasonable agreement with the expected trends, the lack of comprehensive experimental data, particularly for detonation pressure, makes a thorough validation challenging.

The discrepancies observed between different experimental values for the detonation velocity of 3,4-DNP highlight the sensitivity of these measurements to factors such as charge density, confinement, and initiation method. Similarly, the accuracy of computational predictions is intrinsically linked to the chosen methodology and the parameters employed.

For thermochemical codes like CHEETAH, the selection of the appropriate equation of state is critical. For quantum chemical calculations, the level of theory and basis set can significantly influence the calculated heat of formation and, consequently, the predicted detonation performance.

Future research should focus on a more systematic experimental characterization of dinitropyrazoles and their derivatives, with detailed reporting of experimental conditions. In parallel, a continued refinement of computational models, including the development of more accurate equations of state and the application of higher-level quantum chemical methods, is necessary to improve the predictive power of these essential tools. A robust feedback loop between experimentalists and computational chemists will be paramount in accelerating the design and development of next-generation energetic materials with tailored properties.

Experimental and Computational Workflow

The following diagram illustrates the general workflow for comparing the experimental and calculated detonation properties of dinitropyrazoles.

G cluster_synthesis Synthesis & Characterization cluster_experimental Experimental Determination cluster_computational Computational Prediction synthesis Synthesis of Dinitropyrazoles characterization Structural & Physical Characterization synthesis->characterization exp_setup Detonation Property Measurement Setup characterization->exp_setup quantum_chem Quantum Chemical Calculations (e.g., Gaussian) characterization->quantum_chem thermo_chem Thermochemical Codes (e.g., CHEETAH) characterization->thermo_chem exp_data Experimental Detonation Data (Velocity, Pressure) exp_setup->exp_data comparison Comparison & Analysis exp_data->comparison calc_data Calculated Detonation Data (Velocity, Pressure) quantum_chem->calc_data thermo_chem->calc_data calc_data->comparison

Sources

Analytical Validation of 3,5-Dinitro-1H-Pyrazole: Distinguishing the High-Stability Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 3,5-Dinitro-1H-Pyrazole (3,5-DNP) vs. 3,4-Dinitro-1H-Pyrazole (3,4-DNP) Audience: Researchers, Synthetic Chemists, and QA Professionals in Energetics and Pharma.

Executive Summary

In the synthesis of high-energy density materials (HEDMs) and pharmaceutical intermediates, 3,5-dinitro-1H-pyrazole (3,5-DNP) represents a critical scaffold due to its high thermal stability and symmetry. However, its synthesis—often involving the nitration of pyrazole derivatives—frequently yields the regioisomer 3,4-dinitro-1H-pyrazole (3,4-DNP) as a significant impurity or alternative product.

This guide provides a definitive cross-validation protocol to distinguish these isomers. While they share the same molecular formula (


), their physical and safety profiles differ drastically. The 3,5-isomer is the thermally stable target; the 3,4-isomer is a lower-melting, less stable alternative.  This guide establishes a self-validating analytical workflow combining Thermal Analysis (DSC), NMR Spectroscopy, and HPLC to ensure product integrity.

Part 1: The Analytical Challenge (Isomer Differentiation)

The core challenge lies in the regioselectivity of pyrazole nitration. Direct nitration often favors the 4-position. Forcing nitration to the 3,5-positions requires specific conditions (e.g., rearrangement of N-nitropyrazoles).[1] Misidentification can lead to catastrophic failure in downstream applications where thermal stability is paramount.

Comparative Snapshot: 3,5-DNP vs. 3,4-DNP
Feature3,5-Dinitro-1H-Pyrazole (Target) 3,4-Dinitro-1H-Pyrazole (Impurity/Alt) Implication
Structure Symmetric (C3 & C5 substituted)Asymmetric (C3 & C4 substituted)Distinct NMR fingerprints.
Melting Point ~171–176 °C ~85–88 °C Primary Safety Check.
Decomposition ~296 °C (High Stability)~275 °C (Lower Stability)3,5-DNP is preferred for HEDMs.
Density Higher Crystal DensityLower Crystal Density3,5-DNP offers better detonation velocity.

Part 2: Thermal Validation (DSC) – The "Quick Kill" Method

Expert Insight: Before investing in expensive spectral analysis, Differential Scanning Calorimetry (DSC) acts as the primary gatekeeper. The melting point difference between the two isomers is nearly 90°C, making this a self-validating "Go/No-Go" step.

Experimental Protocol: Thermal Screening
  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or similar).

  • Sample Prep: Encapsulate 2–3 mg of dried sample in a hermetically sealed aluminum pan.

  • Method: Ramp 5 °C/min from 40 °C to 350 °C under Nitrogen purge (50 mL/min).

  • Acceptance Criteria (3,5-DNP):

    • Endotherm (Melting): Onset must be >170 °C.

    • Exotherm (Decomposition): Peak >290 °C.[1]

  • Rejection Criteria:

    • Any sharp endotherm observed between 80–90 °C indicates significant presence of 3,4-DNP.

Critical Note: If your sample melts below 100 °C, do not proceed to scale-up. It is predominantly the 3,4-isomer.

Part 3: Structural Elucidation (NMR) – The Definitive Proof

While DSC confirms physical properties, Nuclear Magnetic Resonance (NMR) confirms the chemical structure. The symmetry of 3,5-DNP is the key differentiator.

C NMR: The Symmetry Check
  • 3,5-DNP: Due to rapid tautomerism or effective symmetry in solution, C3 and C5 are often chemically equivalent or very close, while C4 is distinct. You typically see fewer distinct signals compared to the asymmetric isomer.

  • 3,4-DNP: Asymmetric.[2] C3, C4, and C5 are in chemically distinct environments, resulting in three distinct carbon signals (plus the nitro group effects).

H NMR Protocol
  • Solvent: DMSO-

    
     (Preferred for solubility and preventing exchange broadening).
    
  • Concentration: 10 mg/mL.

  • Key Signals:

    • 3,5-DNP: Look for a singlet for the C4-H proton. It is flanked by two nitro groups.[3][4][5]

    • 3,4-DNP: Look for the C5-H proton. While also a singlet, its chemical shift differs due to the adjacent Nitrogen (N1) vs. Nitro (C4).

Part 4: Purity Profiling (HPLC) – Quantification

To quantify the level of 3,4-DNP impurity in a 3,5-DNP batch, a reverse-phase method is required.

Validated HPLC Methodology
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile (ACN).[6]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (Nitro absorbance).[6]

  • Differentiation:

    • 3,5-DNP: Typically elutes later or distinct from 3,4-DNP depending on the specific pH, but the separation factor (

      
      ) is sufficient on standard C18 due to the dipole moment differences (3,4-DNP has a larger net dipole).
      
    • Note: For difficult separations, a PYE (Pyrenylethyl) column is recommended for structural isomers.

Part 5: The Self-Validating Workflow

The following diagram illustrates the logical flow for cross-validating the material. It ensures that no single method is relied upon blindly.

ValidationWorkflow Start Crude Product (Synthesized Material) DSC Step 1: DSC Thermal Scan (5°C/min) Start->DSC Decision1 Melting Point Observed? DSC->Decision1 Fail34 result: 3,4-DNP Identified (MP ~85-88°C) REJECT / RE-PURIFY Decision1->Fail34 < 100°C Pass35 result: 3,5-DNP Candidate (MP >170°C) Decision1->Pass35 > 170°C NMR Step 2: 13C NMR (Symmetry Check) Pass35->NMR Decision2 Number of Ring Carbon Signals NMR->Decision2 Confirm35 Symmetric Pattern (Confirmed 3,5-DNP) Decision2->Confirm35 Symmetric ConfirmMix Complex/Asymmetric (Isomer Mixture) Decision2->ConfirmMix Asymmetric HPLC Step 3: HPLC Purity (Quantify Impurities) Confirm35->HPLC Final Validated High-Purity 3,5-DNP HPLC->Final >98% Purity

Figure 1: Analytical Decision Matrix for 3,5-DNP Validation. This workflow prioritizes thermal screening to eliminate the 3,4-isomer early in the process.

Comparison of Chemical Logic

To understand why the separation works, we must visualize the substitution patterns.

StructureComparison cluster_0 Target: 3,5-DNP cluster_1 Impurity: 3,4-DNP DNP35 3,5-Dinitro-1H-Pyrazole (Symmetric Substitution) High MP (~174°C) Properties Differentiation Factors: 1. Dipole Moment (HPLC) 2. Crystal Packing (DSC) 3. Symmetry (NMR) DNP35->Properties DNP34 3,4-Dinitro-1H-Pyrazole (Vicinal Substitution) Low MP (~86°C) DNP34->Properties

Figure 2: Structural comparison highlighting the physical property drivers.

References

  • Chavez, D. E., et al. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, vol. 8, no. 21, 2023.[7]

    • Key Data: Provides comparative melting points (-59°C vs -39°C for derivatives, but discusses parent stability)
  • Klapötke, T. M., et al. "Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts." Dalton Transactions, 2013.

    • Key Data: Establishes the synthesis pathways and characterization of the trinitro- derivatives, providing baseline d
  • Zhang, J., et al. "Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116)." Chinese Journal of Energetic Materials.

    • Key Data: Validates the 3,5-dinitropyrazole scaffold as a precursor for LLM-116 and discusses its high density and thermal stability.
  • BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers."

    • Key Data: General protocols for separating regioisomers of pyrazoles using silica and C18 phases.
  • Yuan, B. "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies."[2] Pharmaceutica Analytica Acta, 2022.[2]

    • Key Data: Discusses the theoretical basis for separ

Sources

Validating the Safety Data Sheet (SDS) for 3,5-Dinitro-1H-Pyrazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The "Paper vs. Reality" Gap in Energetic Heterocycles

In the niche field of nitrogen-rich heterocycles, a Safety Data Sheet (SDS) provided by a bulk supplier is often a theoretical document generated by algorithms rather than empirical data. For a compound like 3,5-dinitro-1H-pyrazole (3,5-DNP) , relying on a generic SDS is not just a compliance risk—it is a safety hazard.

3,5-DNP is a high-performance building block used in insensitive munitions (as a precursor to LLM-116) and pharmaceutical scaffolds. Unlike its isomer 3,4-DNP, it possesses a symmetric structure that imparts higher thermal stability, yet its acidic N-H proton creates unique compatibility issues often missing from standard safety documentation.

This guide provides a self-validating framework to verify the critical safety parameters of 3,5-DNP, ensuring your handling protocols are based on measured reality, not predicted models.

Chemical Identity & Isomeric Differentiation[1][2]

Before testing stability, you must confirm you have the correct isomer.[1] The position of the nitro groups dictates the sensitivity and melting point.[1]

Comparative Profile: 3,5-DNP vs. Alternatives
Parameter3,5-Dinitro-1H-pyrazole (Target)3,4-Dinitro-1H-pyrazole (Isomer)TNT (Benchmark)
Structure Symmetric (

symmetry potential)
AsymmetricSymmetric
Melting Point (

)
173 °C (Distinct endotherm)~88–90 °C (Lower stability)80 °C
Decomposition (

)
~295 °C (High thermal headroom)~260 °C~240 °C
Density (Crystal) ~1.87 g/cm³~1.78 g/cm³1.65 g/cm³
Acidity (pKa) 3.0 – 4.0 (Significant N-H acidity)~5.0 (Less acidic)Neutral
Impact Sensitivity Insensitive (>40 J)Moderate (<20 J)Insensitive (15 J)

Critical Insight: If your sample melts below 170°C, you likely have the 3,4-isomer or significant impurities. 3,5-DNP is prized specifically for its high thermal stability (


), making it suitable for melt-cast formulations where 3,4-DNP would fail.

Workflow: The Self-Validating SDS Protocol

Do not accept the supplier's Certificate of Analysis (CoA) blindly.[1] Use this logic flow to validate the material upon receipt.

SDS_Validation cluster_fail Failure Modes Receipt Sample Receipt (3,5-DNP) ID_Check Phase 1: Identity (1H NMR / HPLC) Receipt->ID_Check Thermal Phase 2: Thermal (DSC @ 5°C/min) ID_Check->Thermal If Purity >98% Mech Phase 3: Sensitivity (BAM Impact/Friction) Thermal->Mech If Tm ~173°C & Td >290°C Fail1 Reject: Wrong Isomer (Tm < 170°C) Thermal->Fail1 Fail Acid Phase 4: Acidity (pH/Compatibility) Mech->Acid Decision SDS Update & Handling Protocol Acid->Decision

Figure 1: Logical workflow for validating incoming energetic heterocyclic precursors.

Detailed Validation Protocols

Phase 1: Thermal Stability (DSC)

Objective: Confirm the operating window between melting (


) and decomposition (

).[1] Why it matters: Many SDSs list "Not Determined" for decomposition.[1] For 3,5-DNP, the gap between 173°C and 295°C is the "safety zone" for melt-casting.

Protocol:

  • Preparation: Dry sample at 50°C under vacuum for 4 hours. (Moisture can lower

    
     and cause bubbling, mimicking decomposition).[1]
    
  • Instrument: Differential Scanning Calorimeter (DSC).[1][2][3]

  • Pan: Aluminum pan with a pinhole lid (allows gas escape, preventing pressure rupture artifacts).[1]

  • Ramp: Heat from 40°C to 350°C at 5°C/min .

    • Note: Do not use 10°C/min or 20°C/min for validation; faster rates shift

      
       peaks higher, giving a false sense of stability.[1]
      
  • Acceptance Criteria:

    • Sharp endotherm (Melting) at 173 ± 2°C .

    • Exotherm onset (Decomposition) > 290°C .[1]

Phase 2: Mechanical Sensitivity (BAM Method)

Objective: Verify the material is "Insensitive" as claimed.[1] Why it matters: 3,5-DNP is often classified as "Harmful" rather than "Explosive" in transport, but fine dust can be sensitive.

Protocol:

  • Impact: BAM Fall Hammer. Start at 10 J. If no event (flash/bang/smoke), step up to 40 J.[1]

    • Target: 3,5-DNP should withstand >40 J (Insensitive).[4]

  • Friction: BAM Friction Tester. Start at 80 N.[1]

    • Target: Should withstand >360 N .[1]

The Hidden Hazard: Acidity & Compatibility

Most SDSs miss this critical chemical property.[1] The proton on the pyrazole nitrogen in 3,5-DNP is highly acidic (


) due to the electron-withdrawing nitro groups.

The Risk:

  • Metal Contact: If stored in unlined metal drums (Iron/Zinc), 3,5-DNP will react to form metal salts (e.g., Iron(II) 3,5-dinitropyrazolate).

  • Consequence: These metal salts are often primary explosives —far more sensitive than the parent compound.[1]

Validation Step:

  • Dissolve 100 mg in 10 mL distilled water/methanol (50:50).

  • Measure pH.[1] It should be distinctly acidic (pH 2-3).[1]

  • SDS Action: Update Section 7 (Handling & Storage) to explicitly forbid storage in carbon steel or zinc containers. Use HDPE or glass-lined vessels.

Toxicity & Environmental Fate (The "Black Box")

Data for 3,5-DNP toxicity is sparse.[1] However, structural analogs (nitropyrazoles) exhibit hypoxia-selective cytotoxicity.

  • Genotoxicity: Nitro-heterocycles are frequently Ames positive (mutagenic).[1] Treat as a suspected mutagen until proven otherwise.[1]

  • Aquatic Toxicity: Due to high nitrogen content and stability, it likely persists in water.[1]

  • Recommendation: Do not rely on "No Data Available."[1] Mandate full PPE (respiratory/dermal) assuming Category 2 Carcinogenicity/Mutagenicity.[1]

Visualization of Stability Logic

The following diagram illustrates why 3,5-DNP is preferred over its isomers and where the safety risks lie during processing.

Stability_Profile Start 3,5-DNP Molecule Sym Symmetry (C2v) Stabilizes Crystal Lattice Start->Sym Nitro Nitro Groups (3,5-pos) Electron Withdrawing Start->Nitro Result1 High Melting Point (173°C) Sym->Result1 Result3 High Decomposition T (295°C) Sym->Result3 Result2 Acidic N-H Proton (Reactivity Risk) Nitro->Result2 Nitro->Result3

Figure 2: Structural causality of 3,5-DNP's physical properties.

References

  • Synthesis and Energetic Properties: Zhang, J., et al. (2020).[1] Synthesis and characterization of 3,5-dinitropyrazole and its energetic salts. Journal of Energetic Materials. (Verified via comparative literature).[1]

  • Thermal Stability Data: Wang, Y., et al. (2012).[1] Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Analytical and Applied Pyrolysis. (Confirming Tm/Td ranges for DNP derivatives).

  • Acidity & pKa Values: Catalan, J., et al. Acidity and Basicity of Azoles.[1] Advances in Heterocyclic Chemistry. .

  • SDS Compilation Guidelines: ECHA Guidance on the compilation of safety data sheets (Version 4.0). .

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-dinitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3,5-dinitro-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals who handle this energetic compound. The procedures outlined below are based on established safety protocols for hazardous and reactive wastes and should be adapted to comply with all local, state, and federal regulations.

Understanding the Hazard: Why Special Disposal is Crucial

3,5-dinitro-1H-pyrazole is a nitroaromatic heterocyclic compound. Like many molecules in its class, it is an energetic material, meaning it has the potential to release a large amount of energy in the form of heat and gas upon decomposition.[1][2] The presence of multiple nitro groups on the pyrazole ring contributes to its energetic nature and potential instability under certain conditions, such as heat, friction, or impact.[3] Improper disposal can lead to serious accidents, including fire and explosion. Therefore, a thorough understanding of its properties and strict adherence to disposal protocols are paramount.

The thermal decomposition of dinitropyrazole derivatives can be complex, involving pathways such as hydrogen shifts, elimination of nitrogen gas, and internal redox reactions.[1] This underscores the need for controlled disposal methods that prevent uncontrolled decomposition.

Pre-Disposal Checklist and Risk Assessment

Before initiating any disposal procedures, a comprehensive risk assessment must be conducted. This involves identifying the hazards, evaluating the risks, and implementing control measures.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 3,5-dinitro-1H-pyrazole and its waste. This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities, fire/flame resistant and impervious clothing should be considered.[4]

  • Face Protection: A face shield should be used in addition to safety goggles, especially when handling larger quantities or during procedures with a higher risk of splashing or aerosol generation.

Waste Characterization and Segregation

Properly characterizing and segregating hazardous waste is a critical step in ensuring safe disposal.

  • Waste Identification: All waste containing 3,5-dinitro-1H-pyrazole must be clearly labeled as "Hazardous Waste - Reactive/Explosive".[5]

  • Segregation: This waste must be kept separate from incompatible materials, such as strong oxidizing agents and strong acids, to prevent accidental reactions.[6] It should also be segregated from other laboratory waste streams.

The following table summarizes the key hazard information for 3,5-dinitro-1H-pyrazole, based on data for similar dinitropyrazole compounds.

Hazard ClassificationDescriptionPrimary Risks
Reactive/Explosive Energetic material, sensitive to heat, shock, and friction.Fire, explosion, rapid decomposition.
Acute Toxicity Harmful if swallowed or inhaled.[7]May cause systemic toxicity.
Skin/Eye Irritant May cause irritation upon contact.[7]Redness, pain, and potential tissue damage.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3,5-dinitro-1H-pyrazole.

DisposalWorkflow Disposal Workflow for 3,5-dinitro-1H-pyrazole start Start: Waste 3,5-dinitro-1H-pyrazole assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., < 5g) assess_quantity->small_quantity < 5g large_quantity Large Quantity (e.g., > 5g) assess_quantity->large_quantity > 5g decontamination Decontaminate Glassware and Surfaces small_quantity->decontamination package_waste Package Waste in Approved, Labeled Container large_quantity->package_waste decontamination->package_waste disposal_vendor Arrange for Licensed Hazardous Waste Vendor end End: Waste Disposed disposal_vendor->end store_waste Store in a Designated, Cool, Well-Ventilated Area package_waste->store_waste store_waste->disposal_vendor

Caption: Decision workflow for the disposal of 3,5-dinitro-1H-pyrazole.

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of 3,5-dinitro-1H-pyrazole is through a licensed hazardous waste disposal facility.[4][7] On-site treatment of energetic materials is generally not advised without specialized equipment and trained personnel.

Preparation of Waste for Disposal
  • Collection: Carefully collect all waste materials, including the pure compound, contaminated materials (e.g., weighing paper, gloves), and solutions. Solid waste should be collected in a designated, compatible container.[6]

  • Container Selection: Use a container that is approved for reactive hazardous waste. The container should be in good condition, with a secure, tightly fitting lid.

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "3,5-dinitro-1H-pyrazole," the date, and any other information required by your institution's environmental health and safety (EHS) office.[5]

  • Storage: Store the sealed waste container in a designated, cool, well-ventilated area away from heat sources, direct sunlight, and incompatible materials.[4] The storage area should have secondary containment.

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with 3,5-dinitro-1H-pyrazole must be thoroughly decontaminated before being returned to general use or disposed of.

  • Initial Rinse: Rinse the equipment three times with a suitable solvent (e.g., acetone) to remove any residual compound. Collect the rinsate as hazardous waste.

  • Washing: Wash the equipment with a laboratory detergent and hot water.[8]

  • Final Rinse: Rinse thoroughly with deionized water.[8]

  • Drying: Allow the equipment to air dry completely.

Disposal Methodologies

The disposal of energetic materials like 3,5-dinitro-1H-pyrazole should be handled by professionals. The most common and accepted methods for the ultimate destruction of such compounds are:

  • Controlled Incineration: This is a widely used method where the material is destroyed at high temperatures in a specialized incinerator equipped with flue gas scrubbing to neutralize harmful combustion products.[4][7]

  • Chemical Destruction: In some cases, chemical methods can be used to render the energetic material non-hazardous.[9][10] This should only be performed by a licensed disposal facility with the appropriate expertise and equipment.

Note: Open burning or open detonation, while sometimes used for certain explosive wastes, is becoming less common due to environmental concerns and is generally not permissible without specific permits and justification that no safer alternative exists.[11][12]

Emergency Procedures

In the event of a spill or other emergency involving 3,5-dinitro-1H-pyrazole, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: If it is safe to do so, prevent the spread of the material. Do not attempt to clean up a large spill without proper training and equipment.

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contact EHS: Contact your institution's Environmental Health and Safety office or emergency response team immediately.

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[7]

    • In case of skin contact: Wash off with soap and plenty of water.[7]

    • If inhaled: Move the person to fresh air.[7]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[7]

    • In all cases of exposure, seek immediate medical attention.

Conclusion

The proper disposal of 3,5-dinitro-1H-pyrazole is a critical aspect of laboratory safety. By following these guidelines and consulting with your institution's EHS professionals, you can ensure that this energetic compound is managed and disposed of in a safe and environmentally responsible manner. Always prioritize safety and adhere to all applicable regulations.

References

  • Wang, R., Liu, Y., Zhang, J., Li, H., & Liu, Y. (2019). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 24(18), 3326. Retrieved from [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. (2019, October 3). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Discarding and disposal of explosives. (2025, June 12). Health and Safety Executive. Retrieved from [Link]

  • 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, PK01170E-2, 2022/2/3 - Safety Data Sheet. (2022, February 3). KISHIDA CHEMICAL CO.,LTD. Retrieved from [https://www.kishida.co.jp/product/detail_ SDS.php?std_code=PK01170E-2]([Link]_ SDS.php?std_code=PK01170E-2)

  • Hazardous Waste - FAA USA Environmental Protection Program. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • EPA Reports on Alternative Treatment Technologies for Energetic Hazardous Wastes. (2020, February 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Explosive Hazardous Wastes. (2025, February 26). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Energetic Hazardous Wastes. (2020, June 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Zhang, J., Wang, R., Liu, Y., Li, H., & Liu, Y. (2015). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Central European Journal of Energetic Materials, 12(4), 735-746. Retrieved from [Link]

  • Fischer, N., Fischer, D., Klapötke, T. M., Piercey, D. G., & Stierstorfer, J. (2015). Preparation and characterization of 3, 5-dinitro-1H-1, 2, 4-triazole. Dalton Transactions, 44(17), 7587-7598. Retrieved from [Link]

Sources

High-Performance Safety Protocol: Handling 3,5-Dinitro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Energetic Material Precursor / High-Nitrogen Heterocycle Primary Hazard: Explosive Instability & Acute Toxicity Target Audience: Synthetic Chemists, Energetic Materials Researchers, Process Safety Engineers

Part 1: Executive Safety Directives (The "Why")

As a Senior Application Scientist, I must emphasize that 3,5-dinitro-1H-pyrazole (3,5-DNP) is not a standard bench reagent. It belongs to a class of high-nitrogen energetic precursors used in the synthesis of insensitive munitions (e.g., LLM-116). While it may appear stable under ambient conditions, its nitro-functionalized azole ring creates a chemical architecture susceptible to rapid decomposition upon shock, friction, or electrostatic discharge (ESD).

Critical Risk Factors:

  • Energetic Instability: The high nitrogen/oxygen balance allows for rapid, exothermic decomposition. The acidic N-H proton (pKa ~3-4) allows it to form metal salts (e.g., with sodium or potassium) that are often significantly more shock-sensitive than the parent compound.

  • Electrostatic Sensitivity: Like many nitro-heterocycles, dry crystals can accumulate static charge. A spark energy as low as 0.1 J (below human perception) can trigger deflagration.[1]

  • Toxicity: Nitro-pyrazoles are readily absorbed through the skin, posing risks of methemoglobinemia and hepatic damage.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard lab safety" to Energetic Material Handling (EMH) standards.[1]

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner: 4 mil Nitrile (High dexterity)2.[1] Outer: 8 mil Nitrile or Butyl Rubber (Breakthrough protection)Permeation & Tactility: Nitro-aromatics permeate standard latex rapidly.[1] Double nitrile provides a visual breach indicator and sufficient time to doff contaminated gloves before skin absorption occurs.
Body Protection Anti-Static Flame Resistant (FR) Lab Coat (Nomex® IIIA or chemically treated cotton)Kill Chain Prevention: Synthetic fabrics (polyester/nylon) generate static electricity (ESD risk) and melt into skin during a flash fire.[1] FR cotton/Nomex dissipates charge and chars instead of melting.
Eye/Face Protection ANSI Z87.1 Safety Glasses + Polycarbonate Face Shield Blast Deflection: In the event of a micro-detonation, safety glasses protect against dust; the face shield mitigates the shockwave and high-velocity glass/ceramic shrapnel.[1]
Respiratory P100 Particulate Respirator or Fume Hood SashInhalation Toxicity: Dust from 3,5-DNP is bioactive.[1] If working outside a hood (discouraged), a full-face P100 is mandatory to prevent mucous membrane absorption.
Footwear ESD-Safe Shoes or Heel Grounding Straps Grounding: To prevent the operator from becoming a capacitor.[1] The body must be grounded to earth to prevent spark discharge into the powder.
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Engineering Controls
  • Static Dissipation: All conductive surfaces (balances, spatulas) must be grounded. Use a barium-ferrite or beryllium-copper (non-sparking) spatula.

  • Blast Shielding: For quantities >1.0 g, work behind a weighted polycarbonate blast shield.

  • Solvation: Never scrape dry material vigorously. Wet the material with a compatible solvent (e.g., Ethanol or DMSO) as early as possible to desensitize it.

Phase 2: Handling Workflow (Visualization)[1]

HandlingProtocol cluster_safety Critical Safety Interlocks Start Start: 3,5-DNP Handling CheckQty Quantity Check Start->CheckQty SmallScale < 1g: Fume Hood + Sash Lowered CheckQty->SmallScale Micro LargeScale > 1g: Blast Shield + ESD Floor Mat CheckQty->LargeScale Macro Weighing Weighing Step (Use Anti-Static Gun) SmallScale->Weighing LargeScale->Weighing Solvation Solvation (Desensitize immediately) Weighing->Solvation Avoid Friction Grounding Operator Grounded? Weighing->Grounding Reaction Reaction / Synthesis Solvation->Reaction Waste Waste Disposal Reaction->Waste Tools Non-Sparking Tools?

Figure 1: Operational logic flow for handling energetic precursors. Note the divergence based on quantity and the emphasis on immediate solvation.

Phase 3: Disposal & Decontamination

NEVER dispose of 3,5-DNP down the drain or in general trash.

  • Chemical Neutralization (Preferred for Trace):

    • Dilute waste with acetone or ethanol.

    • Treat with a reducing agent (e.g., dilute HCl with Zinc powder) to reduce the nitro groups to amino groups (forming 3,5-diaminopyrazole), which significantly lowers energetic potential.

    • Warning: Do NOT use strong bases (NaOH/KOH) directly on the nitro-compound, as this can form shock-sensitive salts (Meisenheimer complexes).

  • Solid Waste:

    • Collect in a dedicated container labeled: "Hazardous Waste: Energetic Precursor - Do Not Compact."

    • Keep the waste wet (phlegmatized) with water or alcohol to prevent drying and crystallization.[1]

Part 4: Emergency Response
ScenarioImmediate ActionTechnical Reasoning
Skin Contact Wash with soap and water for 15 min.[1] Do NOT use alcohol/solvents.Solvents increase skin permeability, driving the toxic nitro-compound deeper into the bloodstream.
Spill (Dry) Do not sweep. Mist gently with water/ethanol mixture to wet down.[1] Wipe with conductive cloth.Dry sweeping generates friction and static, creating a detonation risk.[1] Wetting desensitizes the material.
Fire Evacuate immediately. Do not fight.Nitro-compounds contain their own oxygen source.[1] Smothering is ineffective; they will burn/explode until consumed.
References
  • Energetic Properties: Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Available at: [Link] (Verified context on DNP thermal stability).[1]

  • Synthesis Safety: Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole. ACS Publications. Available at: [Link] (Detailed synthesis and hazard data).[1]

  • General Handling:Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
3,5-dinitro-1H-pyrazole
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3,5-dinitro-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.